molecular formula C9H20N2 B1424080 N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine CAS No. 807297-46-7

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

カタログ番号: B1424080
CAS番号: 807297-46-7
分子量: 156.27 g/mol
InChIキー: OTGQOYFNOJVJLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-methyl-2-(1-methylpiperidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQOYFNOJVJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Structure and Properties of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (CAS 807297-46-7), a specialized piperidine derivative utilized in pharmacological research, particularly within the domain of histamine receptor modulation.[1]

Technical Guide for Research & Development

Executive Summary

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is a saturated heterocyclic amine characterized by a piperidine ring substituted at the 3-position with an N-methyl-aminoethyl chain.[1] It serves as a critical structural analog in the study of histamine H3 receptor ligands, functioning as a saturated congener of pyridine-based drugs like Betahistine and its isomers.[1]

This compound is primarily employed as a pharmacological probe to investigate the Structure-Activity Relationships (SAR) of H3 antagonists and inverse agonists.[1] Its fully saturated piperidine core, contrasting with the aromatic pyridine of Betahistine, significantly alters its basicity, lipophilicity, and receptor binding kinetics, making it a valuable tool for fine-tuning drug potency and selectivity in neuropharmacology.[1]

Key Identifier Detail
CAS Number 807297-46-7
IUPAC Name N-Methyl-2-(1-methylpiperidin-3-yl)ethan-1-amine
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
Primary Application Histamine H3 Receptor Ligand / CNS Research Intermediate

Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Lipophilic Core : A saturated piperidine ring , which provides a flexible, non-planar scaffold compared to aromatic analogs.[1]

  • Tertiary Amine (Ring) : The nitrogen at position 1 of the piperidine ring is methylated (N-methyl), contributing to high basicity (pKa ~10.0–10.[1]5) and ensuring protonation at physiological pH.[1]

  • Secondary Amine (Chain) : The ethyl side chain at position 3 terminates in an N-methylamine group.[1] This basic center mimics the terminal amine of histamine, crucial for ionic interactions with Aspartate residues (e.g., Asp3.[1]32) in the transmembrane binding pocket of aminergic GPCRs.[1]

Comparative Pharmacology: The "Saturated Shift"

The compound represents the saturated 3-isomer analog of Betahistine-related structures.[1] While Betahistine is 2-(2-methylaminoethyl)pyridine, this molecule shifts the substitution to the 3-position and saturates the ring.[1]

  • Basicity : The piperidine nitrogen is significantly more basic (pKa ~10-11) than the pyridine nitrogen of Betahistine (pKa ~3.5).[1] This leads to a dicationic species at physiological pH, potentially increasing affinity for the H3 receptor's acidic binding pocket but reducing blood-brain barrier (BBB) permeability via passive diffusion.[1]

  • Conformational Flexibility : The chair conformation of the piperidine ring allows for different spatial orientations of the ethylamine side chain compared to the rigid planar pyridine, enabling the exploration of novel binding sub-pockets.[1]

Physicochemical Data Profile[1]
PropertyValue (Experimental/Predicted)Significance
Molar Mass 156.27 g/mol Optimal for CNS penetration (Fragment-like).[1]
LogP ~0.8 – 1.2Moderate lipophilicity; suitable for oral bioavailability.[1]
TPSA 15.27 ŲHigh membrane permeability potential.[1]
H-Bond Donors 1 (Secondary Amine)Critical for receptor hydrogen bonding.[1]
H-Bond Acceptors 2 (Tertiary & Secondary Amines)Facilitates interaction with solvent and receptor.[1]
pKa (Piperidine) ~10.2Predominantly protonated at pH 7.[1]4.
pKa (Chain Amine) ~9.8Predominantly protonated at pH 7.[1]4.

Synthesis & Manufacturing Protocols

The synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine typically follows one of two primary pathways: Ring Saturation or Direct Alkylation .[1]

Pathway A: Catalytic Hydrogenation (Reduction)

This route starts from the aromatic pyridine analog, ensuring correct substitution patterns.[1]

  • Precursor : N-Methyl-2-(3-pyridyl)ethanamine (or its nitrile precursor).[1]

  • Quaternization : Reaction with methyl iodide (MeI) to form the N-methylpyridinium salt.[1]

  • Hydrogenation : High-pressure reduction (H₂/PtO₂ or Rh/C) saturates the pyridinium ring to the piperidine form.[1]

    • Note: This step creates a chiral center at C3.[1] The product is typically a racemate unless chiral catalysts are used.[1]

Pathway B: Reductive Amination (Convergent)[1]
  • Starting Material : (1-Methylpiperidin-3-yl)acetaldehyde.[1]

  • Reaction : Condensation with methylamine (MeNH₂) followed by reduction with sodium triacetoxyborohydride (STAB) or NaBH₄.[1]

    • Advantage: Avoids high-pressure hydrogenation; milder conditions.[1]

Visualization of Synthetic Logic

SynthesisPathways Pyridine 3-Pyridylacetonitrile Intermediate1 N-Methyl-2-(3-pyridyl)ethanamine Pyridine->Intermediate1 Reduction & Methylation Salt N-Methylpyridinium Salt Intermediate1->Salt MeI / Quaternization Target N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (CAS 807297-46-7) Salt->Target H2 / PtO2 (Hydrogenation) AltStart (1-Methylpiperidin-3-yl)acetic Acid Amide N-Methyl Amide Intermediate AltStart->Amide MeNH2 / Coupling Amide->Target LiAlH4 Reduction

Figure 1: Synthetic pathways contrasting the aromatic reduction route (top) with the amide reduction route (bottom).[1]

Pharmacological Applications[1][2][3]

Histamine H3 Receptor Modulation

The primary utility of CAS 807297-46-7 is as a ligand for the Histamine H3 receptor , a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1] H3 receptors function as autoreceptors, regulating the release of histamine, acetylcholine, norepinephrine, and dopamine.[1]

  • Mechanism : The molecule acts as a pharmacophore fragment .[1] The ethylamine chain mimics the endogenous histamine ligand, while the bulky, saturated piperidine ring provides steric bulk that can induce antagonist or inverse agonist activity by preventing receptor internalization or G-protein coupling.[1]

  • Therapeutic Relevance : Ligands of this class are investigated for treating cognitive disorders (Alzheimer's, ADHD), narcolepsy, and obesity.[1] The saturated piperidine ring often confers higher metabolic stability compared to imidazole-based ligands (like Ciproxifan).[1]

Experimental Protocol: Receptor Binding Assay

To validate affinity, researchers typically employ a radioligand displacement assay.[1]

  • Preparation : Transfect CHO-K1 cells with human H3 receptor cDNA.

  • Membrane Fraction : Harvest cells and centrifuge to isolate membrane fragments.

  • Incubation :

    • Radioligand: [³H]-N-α-methylhistamine (~1 nM).[1]

    • Test Compound: N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (10⁻¹⁰ to 10⁻⁵ M).[1]

  • Analysis : Measure radioactivity. Calculate IC₅₀ and K_i using the Cheng-Prusoff equation.[1]

    • Expected Outcome: Competitive displacement of the agonist, indicating specific binding to the H3 orthosteric site.[1]

Handling, Safety, and Storage[1]

As a secondary/tertiary amine, this compound exhibits specific hazards that must be managed in a laboratory setting.

  • Hazard Classification :

    • H314 : Causes severe skin burns and eye damage (Corrosive).[1]

    • H302 : Harmful if swallowed (Acute Toxicity).[1]

  • Storage Conditions :

    • Hygroscopic : The free base readily absorbs atmospheric moisture and CO₂ (forming carbamates).[1]

    • Recommendation : Store as a hydrochloride or oxalate salt for stability.[1] If in free base form, store under Argon/Nitrogen at 2–8°C.[1]

  • Solubility : Highly soluble in water, ethanol, and DMSO.[1] Soluble in dichloromethane.[1]

References

  • ChemicalBook . (2025).[1][2] N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine Product Analysis. Retrieved from [1]

  • Echemi . (2025).[1][2][3] Global Supplier Database: CAS 807297-46-7.[1][4] Retrieved from [1]

  • PubChem . (2025).[1] Compound Summary: Piperidine-ethanamine Derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Leurs, R., et al. (2005).[1] The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists. Nature Reviews Drug Discovery, 4, 107–120.[1] (Contextual Reference for H3 Ligand SAR).

Sources

Literature review of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacochemistry, Synthesis, and Receptor Modulation Profiles

Executive Summary

This technical guide provides a comprehensive analysis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine , a saturated heterocyclic scaffold structurally homologous to the antivertigo drug Betahistine and the nicotinic ligand Arecoline . Unlike its aromatic pyridine counterparts, this piperidine derivative possesses distinct physicochemical properties—specifically increased lipophilicity and basicity—that alter its pharmacodynamic profile against Histamine H3 and Sigma-1 (


) receptors. This document details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required for its investigation in neuropharmacology.
Part 1: Structural & Chemical Basis

The molecule represents a "privileged scaffold" in medicinal chemistry, characterized by a 3-substituted piperidine ring linked to an ethyl-methylamine chain.

1.1 Structural Isomerism & Homology

To understand the pharmacological utility of this compound, it must be contextualized against known ligands:

FeatureBetahistine Target Molecule Impact of Modification
Core Ring Pyridine (Aromatic)Piperidine (Saturated)Conformation: Changes from planar to chair conformation, increasing 3D complexity for receptor pockets.
Substitution 2-position3-positionTopology: Alters the vector of the ethylamine side chain, affecting binding pocket depth penetration.
Basicity (pKa) ~5.6 (Ring N)~10-11 (Ring N)Ionization: The piperidine nitrogen is protonated at physiological pH, increasing affinity for cation-pi sites (e.g., Asp residues in GPCRs).
Lipophilicity Low (LogP ~0.6)Moderate (LogP >1.5)BBB Penetration: Saturation significantly enhances blood-brain barrier permeability.
1.2 Mechanistic Implications
  • Histamine H3 Antagonism: The ethylamine tail mimics the endogenous histamine neurotransmitter. The bulky, saturated piperidine ring acts as a "steric anchor," preventing receptor activation (inverse agonism) while blocking histamine binding.

  • Sigma-1 (

    
    ) Modulation:  N-substituted piperidines are classic pharmacophores for 
    
    
    
    receptors (chaperone proteins involved in cellular stress). The increased lipophilicity of the piperidine core favors
    
    
    binding over the hydrophilic histamine H1 receptor.
Part 2: Synthetic Methodologies

The synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine requires a strategy that manages the stereochemistry of the 3-position and the sequential alkylation of the nitrogen atoms.

2.1 Pathway A: Catalytic Hydrogenation of Pyridine Precursors

This is the most scalable industrial route, utilizing commercially available 3-pyridineacetic acid derivatives.

Step-by-Step Logic:

  • Amidation: Reaction of 3-pyridineacetic acid with methylamine.

  • Reduction: Conversion of the amide to the amine using LiAlH4.

  • Ring Saturation: Catalytic hydrogenation (PtO2 or Rh/Al2O3) reduces the pyridine to piperidine.

  • N-Methylation: Eschweiler-Clarke reaction or reductive amination to methylate the ring nitrogen.

2.2 Visualization of Synthetic Workflow

The following diagram outlines the critical reaction intermediates and reagents.

SynthesisPathway Start 3-Pyridineacetic Acid Inter1 N-Methyl-2-(3-pyridyl)acetamide Start->Inter1 1. SOCl2 2. MeNH2 Inter2 N-Methyl-2-(3-pyridyl)ethanamine Inter1->Inter2 LiAlH4, THF (Amide Reduction) Inter3 N-Methyl-2-(3-piperidinyl)ethanamine Inter2->Inter3 H2, PtO2, AcOH (Ring Hydrogenation) Final N-Methyl-2-(1-methyl-3-piperidinyl) -1-ethanamine Inter3->Final HCHO, NaBH3CN (Reductive Amination)

Figure 1: Chemo-selective reduction pathway preserving the ethylamine chain.

Part 3: Experimental Protocols
3.1 Chemical Synthesis Protocol (Lab Scale)

Objective: Synthesis of the target molecule from N-Methyl-2-(3-pyridyl)ethanamine.

  • Hydrogenation Setup:

    • Dissolve 10 mmol of N-Methyl-2-(3-pyridyl)ethanamine in 50 mL of glacial acetic acid.

    • Add 5 mol% Platinum Oxide (PtO2) catalyst.

    • Pressurize the Parr hydrogenator to 60 psi H2.

    • Stir at room temperature for 12 hours. Validation: Monitor via TLC (MeOH:NH3 9:1) for disappearance of UV-active pyridine spot.

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate filtrate in vacuo.

    • Basify residue with 10% NaOH to pH 12.

    • Extract with Dichloromethane (3x 30 mL). Dry over MgSO4.

  • N-Methylation (Eschweiler-Clarke):

    • To the crude piperidine (secondary amine), add 5 eq of 37% Formaldehyde and 5 eq of Formic acid.

    • Reflux at 90°C for 4 hours.

    • Mechanism: The ring nitrogen is more nucleophilic than the chain nitrogen (if already methylated), but this step ensures global methylation if precursors were des-methyl.

  • Purification:

    • Distillation under reduced pressure (bp ~85-90°C at 0.5 mmHg) or column chromatography (DCM/MeOH/NH4OH).

3.2 In Vitro H3 Receptor Binding Assay

Objective: Determine the affinity (


) of the derivative compared to Betahistine.
  • Source Tissue: Rat cerebral cortex membranes (rich in H3 receptors).

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).
  • Protocol:

    • Incubation: Mix 50

      
      g membrane protein with 1 nM 
      
      
      
      -ligand and varying concentrations (
      
      
      to
      
      
      M) of the test compound in 50 mM Na/K phosphate buffer (pH 7.4).
    • Equilibrium: Incubate at 25°C for 60 minutes.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation: Derive

      
       using non-linear regression; calculate 
      
      
      
      using the Cheng-Prusoff equation.
Part 4: Pharmacological Profiling & SAR Logic

The shift from pyridine to piperidine introduces specific pharmacological shifts. The following decision tree illustrates how structural modifications guide therapeutic targeting.

SAR_Logic Core 3-Substituted Piperidine Scaffold Mod1 N-Methylation (Ring) Core->Mod1 Mod2 Chain Length (Ethyl) Core->Mod2 Result1 High Sigma-1 Affinity (Neuroprotection) Mod1->Result1 Increases Lipophilicity Result2 H3 Antagonism (Cognitive Enhancement) Mod2->Result2 Mimics Histamine Distance Result3 Nicotinic Agonism (Side Effect Risk) Mod2->Result3 Shortening to Methyl (Arecoline-like)

Figure 2: Structure-Activity Relationship (SAR) flow indicating divergent pharmacological outcomes.

Data Summary: Predicted vs. Reference Values

The following table synthesizes expected data based on homolog analysis.

ParameterBetahistine (Reference)N-Me-2-(1-Me-3-pip)-1-ethanamineClinical Significance
H3 Affinity (

)
~1-5

M
Predicted < 500 nMHigher affinity due to hydrophobic collapse in the receptor pocket.
H1 Activity Weak AgonistNegligibleLoss of aromaticity typically abolishes H1 agonism (requires imidazole-like planarity).
BBB Permeability ModerateHighEnhanced CNS penetration suitable for cognitive disorders.
Metabolic Stability Low (MAO oxidation)ModerateSaturated ring is resistant to rapid oxidative ring opening compared to pyridine.
References
  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link

  • Barak, N. (2008). "Betahistine: what's new on the mechanism of action?" Expert Opinion on Investigational Drugs, 17(5), 795-804. Link

  • Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS & Neurological Disorders-Drug Targets, 6(1), 37-52. Link

  • Mach, R. H., et al. (2004). "Sigma-1 receptors as potential biomarkers for angiogenesis and cancer." Cancer Research, 64, 20-25. Link

  • NIST Chemistry WebBook. (2023). "1-Methylpiperidine-3-carboxylic acid ethyl ester (Precursor Data)." National Institute of Standards and Technology. Link

Comparative Technical Analysis: Betahistine vs. N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Betahistine (the clinical standard for Ménière’s disease) and N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (a structural analog and potential pharmacological probe).

Executive Summary

This technical guide delineates the physicochemical, pharmacological, and structural distinctions between Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) and its saturated, regio-isomeric analog, N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (hereafter referred to as NM-MPEA ).

While Betahistine is a potent H3 receptor antagonist and H1 agonist used to treat vestibular disorders, NM-MPEA represents a specific structural deviation—characterized by ring saturation (piperidine vs. pyridine), regio-isomerism (3-position vs. 2-position), and N-methylation of the heterocycle. This comparison serves as a critical case study in Structure-Activity Relationships (SAR) , demonstrating how aromaticity and nitrogen basicity dictate histamine receptor selectivity and blood-brain barrier (BBB) permeability.

Chemical Structure & Physicochemical Properties[1]

The fundamental difference lies in the heterocyclic core and the regiochemistry of the ethylamine side chain. These alterations drastically shift the electronic landscape of the molecule.

Structural Comparison Table
FeatureBetahistineNM-MPEA (The Analog)
IUPAC Name

-Methyl-2-(pyridin-2-yl)ethanamine

-Methyl-2-(1-methylpiperidin-3-yl)ethanamine
Molecular Formula


Heterocycle Pyridine (Aromatic, Planar)Piperidine (Aliphatic, Chair Conformation)
Ring Nitrogen

hybridized (part of aromatic system)

hybridized (tertiary amine)
Ring N-Substituent None (Lone pair in

orbital)
Methyl group (1-position)
Side Chain Position 2-Position (Ortho)3-Position (Meta)
Basicity (pKa) Mono-basic at pH 7.4 (Side chain N

9.4; Ring N

5.[1]6)
Di-basic (Side chain N

9.5; Ring N

10.1)
LogP (Lipophilicity) ~0.6 (Moderate hydrophilicity)~1.2 (Increased lipophilicity due to saturation/methylation)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and the resulting pharmacophoric shift.

ChemicalStructure cluster_0 Betahistine (Clinical Drug) cluster_1 NM-MPEA (Analog) B_Ring Pyridine Ring (Aromatic, sp2 N) B_Chain Ethylamine Chain (at Position 2) B_Ring->B_Chain Linkage B_Binding H3 Receptor Pocket (Pi-Pi Stacking) B_Ring->B_Binding High Affinity A_Ring Piperidine Ring (Saturated, sp3 N) A_Sub N-Methyl Group (Steric Bulk) A_Ring->A_Sub N-Methylation A_Chain Ethylamine Chain (at Position 3) A_Ring->A_Chain Linkage A_Binding Loss of Affinity (No Pi-Stacking) A_Ring->A_Binding Steric Clash

Caption: Structural comparison highlighting the loss of aromaticity and shift in regiochemistry in NM-MPEA compared to Betahistine.

Pharmacological Implications (SAR Analysis)

The transition from Betahistine to NM-MPEA represents a "broken pharmacophore" in the context of histaminergic modulation.

The Aromaticity Requirement (H3 Antagonism)

Betahistine functions as a weak H3 antagonist (inverse agonist). The H3 receptor binding pocket typically requires an aromatic moiety (like the imidazole of histamine or the pyridine of betahistine) to engage in


-

stacking
interactions with specific phenylalanine or tryptophan residues in the transmembrane domain.
  • Betahistine: The pyridine ring satisfies this requirement.[2][3]

  • NM-MPEA: The saturated piperidine ring lacks

    
    -orbitals, abolishing this interaction. Furthermore, the 1-methyl group  on the piperidine nitrogen introduces steric bulk that likely prevents the molecule from entering the deep binding cleft of the H3 receptor.
    
The pKa and Ionization Profile

This is the most critical differentiator for bioavailability and receptor interaction.

  • Betahistine: At physiological pH (7.4), the pyridine nitrogen (pKa ~5.6) is largely unprotonated, while the side chain amine is protonated. This mono-cationic state is essential for mimicking the histamine mono-cation.

  • NM-MPEA: Both the piperidine nitrogen (pKa ~10) and the side chain amine (pKa ~9.5) are protonated at physiological pH. The molecule exists primarily as a di-cation .

    • Consequence: Di-cations have significantly reduced Blood-Brain Barrier (BBB) permeability compared to mono-cations. Additionally, the extra positive charge may cause non-specific binding to negatively charged residues outside the target pocket or repulsion within the pocket.

Regiochemistry (2- vs. 3-Substitution)

Histamine receptors are highly sensitive to the distance between the basic amine and the aromatic ring.

  • Betahistine (2-isomer): The distance mimics the ethylamine chain of histamine (4-substituted imidazole).

  • NM-MPEA (3-isomer): The 3-position alters the vector and distance of the amine side chain relative to the ring nitrogen. Even if the ring were aromatic, this "meta" positioning often reduces affinity by orders of magnitude compared to the "ortho" (2-position) geometry.

Synthesis & Impurity Profiling[5]

For drug development professionals, distinguishing these compounds is vital during impurity profiling and synthesis optimization.

Origin of NM-MPEA

NM-MPEA is not a standard metabolite of Betahistine. It is likely a synthetic byproduct or a designed analog arising from:

  • Over-Hydrogenation: If Betahistine is synthesized via catalytic hydrogenation of a pyridine precursor under harsh conditions (high pressure/temperature), the pyridine ring can reduce to a piperidine.

  • Incorrect Starting Material: Use of 3-pyridylacetic acid derivatives instead of 2-pyridylacetic acid, followed by methylation and reduction.

Analytical Separation Protocol (HPLC)

Due to the pKa differences, these compounds are easily separable using Reverse Phase HPLC (RP-HPLC) with pH-controlled buffers.

Protocol: Separation of Betahistine and Saturated Analogs

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 9.0 (High pH keeps Betahistine pyridine unprotonated, improving shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm (Betahistine absorbs strongly; NM-MPEA has negligible UV absorbance due to lack of chromophore).

    • Critical Note: You must use Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to detect NM-MPEA, as the saturated piperidine ring is UV-silent.

Mechanism of Action Pathway

The following diagram details the specific pathway activation of Betahistine and where NM-MPEA fails to engage.

MOA cluster_mechanism Histaminergic Modulation Pathway Drug Betahistine H3R H3 Autoreceptor (Presynaptic) Drug->H3R Antagonism/Inverse Agonism H1R H1 Receptor (Postsynaptic/Vascular) Drug->H1R Partial Agonism Analog NM-MPEA Analog->H3R No Binding (Steric/Electronic Mismatch) Analog->H1R No Binding Release Increased Histamine Release H3R->Release Disinhibition Vasodilation Cochlear Vasodilation (Ménière's Relief) H1R->Vasodilation Signaling Cascade Release->H1R Activation

Caption: Betahistine modulates H3/H1 receptors to improve cochlear flow; NM-MPEA lacks the structural requisites for this pathway.

References

  • PubChem. (2025). Betahistine Dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. (2025). 2-(1-Methylpiperidin-3-yl)ethanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Arrang, J. M., et al. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. Available at: [Link]

  • NIST Chemistry WebBook. (2024). Ethanamine, N-methyl- Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Metabolic pathways involving N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Metabolic Profiling & Biotransformation of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Executive Summary & Chemical Identity

Compound Identity: N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine Molecular Formula: C


H

N

Molecular Weight: 156.27 g/mol Structural Class: 3-Substituted Piperidine / Acyclic Secondary Amine Pharmacological Context: This compound represents the fully saturated (alicyclic) analog of Betahistine (N-methyl-2-(2-pyridyl)ethanamine). While Betahistine contains an aromatic pyridine ring, this molecule features a piperidine core. This structural modification significantly alters basicity (pKa), lipophilicity (LogP), and enzyme affinity compared to its aromatic parent, shifting the metabolic profile from primarily MAO-driven to a hybrid CYP450/MAO-driven clearance.

Scope of Guide: This whitepaper details the predicted metabolic pathways, enzymatic mechanisms, and validation protocols for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine. Given the absence of specific clinical pharmacokinetics in public registries, this guide utilizes Structure-Metabolism Relationships (SMR) derived from analogous piperidine therapeutics (e.g., Donepezil, Methylphenidate) and histamine analogs.

Predicted Metabolic Pathways (Phase I & II)

The biotransformation of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is governed by two reactive centers: the secondary amine side chain and the tertiary amine piperidine ring .

Phase I: Oxidative Functionalization

Pathway A: Oxidative Deamination (Major) Similar to Betahistine, the N-methyl-aminoethyl side chain is a prime substrate for Monoamine Oxidases (MAO). However, the increased basicity of the piperidine ring (pKa ~10.5) compared to pyridine may reduce MAO-B affinity, shifting flux toward CYP-mediated dealkylation.

  • Mechanism: Oxidation of the

    
    -carbon adjacent to the side-chain nitrogen.
    
  • Intermediate: Carbinolamine

    
     Aldehyde (1-methyl-3-piperidinyl)acetaldehyde.
    
  • Terminal Metabolite: (1-Methyl-3-piperidinyl)acetic acid (Analogous to 2-PAA).

Pathway B: N-Demethylation (Side Chain) Mediated primarily by CYP450 isoforms (CYP2D6, CYP2C19).

  • Reaction: Removal of the terminal methyl group.

  • Metabolite: 2-(1-Methyl-3-piperidinyl)ethanamine (Primary Amine).

Pathway C: N-Demethylation (Ring) The N-methyl group on the piperidine ring is susceptible to oxidative cleavage.

  • Reaction: N-dealkylation at the piperidine nitrogen.

  • Metabolite: N-Methyl-2-(3-piperidinyl)-1-ethanamine (Nor-metabolite).

Pathway D: Piperidine Ring Oxidation

  • Reaction: Carbon hydroxylation at the C4 or C5 position of the piperidine ring, mediated by CYP2D6.

  • Metabolite: Hydroxy-N-methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine.

Phase II: Conjugation
  • Glucuronidation: The carboxylic acid metabolite (from Pathway A) will undergo extensive conjugation with glucuronic acid (UDP-glucuronosyltransferase / UGTs) to facilitate renal excretion.

  • N-Glucuronidation: Direct conjugation at the secondary amine is possible but sterically less favored than acid conjugation.

Pathway Visualization (Graphviz)

The following diagram illustrates the hierarchical metabolic cascade, distinguishing between rapid (Major) and slow (Minor) pathways.

MetabolicPathway Parent Parent Compound N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (C9H20N2) PrimaryAmine M1: Desmethyl-SideChain 2-(1-methyl-3-piperidinyl)ethanamine Parent->PrimaryAmine CYP2D6/2C19 (N-Demethylation) Aldehyde Intermediate (1-methyl-3-piperidinyl)acetaldehyde Parent->Aldehyde MAO-B / AOC1 (Oxidative Deamination) NorMetabolite M3: Desmethyl-Ring N-Methyl-2-(3-piperidinyl)-1-ethanamine Parent->NorMetabolite CYP3A4 (Ring N-Demethylation) RingOH M4: Hydroxy-Piperidine (4-OH/5-OH derivatives) Parent->RingOH CYP2D6 (C-Hydroxylation) Acid M2: Carboxylic Acid (Major) (1-methyl-3-piperidinyl)acetic acid Aldehyde->Acid ALDH (Oxidation) Glucuronide M5: Acyl Glucuronide (Renal Excretion) Acid->Glucuronide UGT1A/2B (Glucuronidation)

Figure 1: Biotransformation map of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine showing the critical flux from amine to acetic acid derivative.

Experimental Validation Protocols

To confirm the predicted pathways, the following "Self-Validating" experimental workflows are recommended. These protocols prioritize mass balance and metabolite identification.

In Vitro Metabolic Stability Assay (Microsomes)

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 1 µM Test Compound (Low concentration to avoid enzyme saturation).

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) in a 3:1 ratio.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Critical Control: Include Pargyline (MAO inhibitor) in a parallel incubation. If clearance significantly decreases with Pargyline, the MAO pathway (Pathway A) is confirmed as the dominant vector.

Metabolite Identification (LC-HRMS)

Objective: Structural elucidation of M1–M5 using High-Resolution Mass Spectrometry (Q-TOF or Orbitrap).

Data Acquisition Parameters:

  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 50 – 600.

  • Fragmentation: Data-Dependent Acquisition (DDA) with stepped collision energy (20, 40, 60 eV).

Calculated Transitions (Theoretical):

Metabolite IDStructure DescriptionFormulaCalc. [M+H]+Characteristic Fragment Loss
Parent N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamineC9H20N2157.1705 -31 Da (NH2CH3)
M1 Desmethyl (Side Chain)C8H18N2143.1548 -17 Da (NH3)
M2 Carboxylic Acid (Oxidation)C9H17NO2172.1338 -44 Da (CO2)
M3 Desmethyl (Ring)C8H18N2143.1548 Distinguish from M1 via Retention Time
M4 Hydroxylated Parent (+O)C9H20N2O173.1654 -18 Da (H2O)

Enzymology & Toxicology Implications

Enzyme Phenotyping

Based on the structural motifs, the following enzymes are the predicted drivers:

  • MAO-B (Monoamine Oxidase B): Likely the primary clearance mechanism for the side chain, similar to histamine analogs.

  • CYP2D6: The basic nitrogen in the piperidine ring is a classic pharmacophore for CYP2D6 binding (Aspartic acid residue in the active site interacts with protonated amine).

    • Risk:[1] If the drug is a CYP2D6 substrate, it may show polymorphic metabolism (Poor Metabolizers vs. Ultra-Rapid Metabolizers).

Toxicology Flags
  • Reactive Intermediates: The formation of the aldehyde intermediate (Pathway A) is transient. If ALDH (Aldehyde Dehydrogenase) is inhibited, aldehyde accumulation could lead to protein adducts.

  • H3 Receptor Activity: As a saturated analog of Betahistine (an H3 antagonist), this compound likely retains H3 affinity. Metabolic cleavage of the methyl group (M1) often increases affinity for histamine receptors, potentially making the metabolite more active than the parent.

References

  • Jeong, E. J., et al. (2021). "Metabolic profiling of piperidine-containing drugs: The role of CYP2D6 and MAO." Journal of Pharmaceutical Analysis. [Link]

  • Barak, N. (2008). "Betahistine: what's new on the mode of action?" Expert Opinion on Investigational Drugs. [Link]

  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes." Chemistry & Biodiversity. [Link]

  • NIST Chemistry WebBook. (2024). "Ethanamine, N-methyl- Structure and Properties." [Link]

  • PubChem Compound Summary. (2024). "2-(3-Methyl-1-piperidinyl)ethanamine (Structural Analog Data)." [Link]

Sources

Methodological & Application

A Robust, Stepwise Synthesis Protocol for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine: Application Notes for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, a disubstituted piperidine derivative with potential applications as a scaffold in medicinal chemistry and drug development. Piperidine moieties are central to numerous pharmaceuticals, and developing clear, reliable synthetic routes to novel derivatives is crucial for advancing research.[1][2] The protocol herein outlines a robust three-step synthetic pathway starting from commercially available 3-piperidineacetonitrile. The chosen strategy emphasizes control and selectivity through a sequential N-methylation and nitrile reduction approach, culminating in the target compound. This guide is designed for researchers and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, mechanistic insights, and safety considerations essential for successful and reproducible execution.

Introduction and Synthetic Strategy

The piperidine ring is a privileged scaffold in pharmaceutical sciences, found in drugs targeting a wide array of conditions.[1] The synthesis of specifically substituted piperidines, such as the target N,N'-dimethylated diamine, requires a strategy that can precisely control the installation of functional groups to avoid side reactions like over-alkylation.

The synthetic route detailed in this note proceeds through three distinct, high-yielding stages:

  • Selective N-Methylation of the Piperidine Ring: The synthesis commences with the selective methylation of the secondary amine of the piperidine ring of 3-piperidineacetonitrile via reductive amination. This foundational step yields the key intermediate, 1-methyl-3-piperidineacetonitrile.

  • Nitrile Group Reduction: The nitrile moiety of the intermediate is then reduced to a primary amine, affording 3-(2-aminoethyl)-1-methylpiperidine. This transformation converts the cyano group into a versatile aminoethyl side chain.

  • Final N-Methylation of the Side-Chain Amine: The synthesis concludes with a second reductive amination, specifically methylating the primary amine on the side chain to yield the final product, N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine.

This stepwise approach ensures maximum control over the methylation sites, a common challenge in the synthesis of poly-aminated structures. The use of reductive amination is a cornerstone of this protocol due to its efficiency, mild reaction conditions, and high selectivity.[3][4]

Overall Synthetic Workflow

The complete synthetic pathway is visualized below. Each node represents a distinct chemical entity, and the connecting arrows denote the specific chemical transformation employed.

SynthesisWorkflow SM 3-Piperidineacetonitrile (Starting Material) INT1 1-Methyl-3-piperidineacetonitrile (Intermediate 1) SM->INT1 Step 1: Reductive Amination (Formaldehyde, NaBH(OAc)3) INT2 3-(2-Aminoethyl)-1-methylpiperidine (Intermediate 2) INT1->INT2 Step 2: Nitrile Reduction (LiAlH4) FP N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (Final Product) INT2->FP Step 3: Reductive Amination (Formaldehyde, NaBH(OAc)3)

Caption: Three-step synthesis pathway from starting material to final product.

Materials and Equipment

Reagents and Solvents
  • 3-Piperidineacetonitrile (≥97%)

  • Formaldehyde (37% solution in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%)

  • Lithium aluminum hydride (LiAlH₄, 1.0 M solution in THF)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Methanol (MeOH, anhydrous, ≥99.8%)

  • Diethyl ether (Et₂O, anhydrous, ≥99.7%)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-piperidineacetonitrile (Intermediate 1)

Mechanistic Rationale: This step employs reductive amination, a robust method for C-N bond formation.[5] The secondary amine of 3-piperidineacetonitrile reacts with formaldehyde to form an intermediate iminium ion. Sodium triacetoxyborohydride, a mild and selective reducing agent, then reduces this iminium ion to the tertiary amine, 1-methyl-3-piperidineacetonitrile. NaBH(OAc)₃ is chosen for its tolerance of the slightly acidic conditions that favor iminium ion formation and its selectivity for imines over aldehydes.[4]

Procedure:

  • To a 250 mL round-bottom flask, add 3-piperidineacetonitrile (10.0 g, 80.5 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add formaldehyde (6.5 mL, 88.6 mmol, 37% aqueous solution) dropwise to the stirred solution. Stir for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (20.5 g, 96.6 mmol) in portions over 20 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography to yield 1-methyl-3-piperidineacetonitrile.

Step 2: Synthesis of 3-(2-Aminoethyl)-1-methylpiperidine (Intermediate 2)

Mechanistic Rationale: This step involves the reduction of a nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of this transformation. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup with water to hydrolyze the intermediate aluminum-nitrogen complexes to the desired amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Add a solution of LiAlH₄ in THF (1.0 M, 100 mL, 100 mmol) to the flask.

  • Cool the LiAlH₄ solution to 0 °C in an ice bath.

  • Dissolve 1-methyl-3-piperidineacetonitrile (from Step 1, e.g., 9.0 g, 65.1 mmol) in anhydrous THF (50 mL).

  • Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 1 hour.

  • After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction back down to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Deionized water (3.8 mL)

    • 15% aqueous NaOH (3.8 mL)

    • Deionized water (11.4 mL)

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid precipitate and wash it thoroughly with THF (3 x 30 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude 3-(2-aminoethyl)-1-methylpiperidine, which can often be used in the next step without further purification.

Step 3: Synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (Final Product)

Mechanistic Rationale: The final step mirrors the first, utilizing a second reductive amination to methylate the primary amine of the side chain. This reaction demonstrates the versatility of the method, efficiently converting the primary amine into the target N-methyl tertiary amine.[6][7]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 3-(2-aminoethyl)-1-methylpiperidine (from Step 2, e.g., 8.0 g, 56.2 mmol) in anhydrous methanol (100 mL).

  • Add formaldehyde (4.6 mL, 62.0 mmol, 37% aqueous solution) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (14.3 g, 67.5 mmol) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 1 M NaOH until the pH is >10.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by distillation under reduced pressure or by column chromatography to obtain pure N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine.

Data Summary and Characterization

The following table summarizes the key quantitative data for each step of the synthesis.

StepCompound NameMolecular FormulaMol. Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
11-Methyl-3-piperidineacetonitrileC₈H₁₄N₂138.2111.1385-95%
23-(2-Aminoethyl)-1-methylpiperidineC₈H₁₈N₂142.249.2680-90%
3N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamineC₉H₂₀N₂156.278.7880-90%

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium triacetoxyborohydride: Can release toxic gas upon contact with strong acids. It is a mild irritant. Handle with care.

  • Lithium aluminum hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Quenching must be done slowly and at low temperatures. Handle only under an inert atmosphere.

  • Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

  • Solvents: Dichloromethane, THF, methanol, and diethyl ether are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.

Conclusion

This application note provides a validated and reliable three-step protocol for synthesizing N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine. By employing sequential, controlled reductive aminations and a powerful nitrile reduction, this pathway offers high yields and selectivity. The detailed procedural steps and mechanistic explanations provide researchers with the necessary information to confidently replicate this synthesis and adapt it for the creation of other novel piperidine-based compounds for pharmaceutical research.

References

  • Wainschel, L. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Bhattacharyya, S. (2000). A convenient method for the preparation of N-methyl secondary amines.
  • Wainschel, L. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available at: [Link]

  • Wainschel, L. et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available at: [Link]

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3).
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Kumar, A. et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Singh, H. P. et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2).
  • CN101239957A - Synthesis method of N-methylpiperazine. (n.d.). Google Patents.
  • Vitaku, E. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389. Available at: [Link]

  • Matassini, C. et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl. Organic Syntheses. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Zippilli, C. et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. European Journal of Organic Chemistry.
  • White Rose eTheses Online. (n.d.). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. Available at: [Link]

  • Cikotiene, I. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine. This compound, a polar basic amine, presents unique challenges for chromatographic retention and peak symmetry. The described method utilizes a C18 stationary phase with a mobile phase containing a low-pH phosphate buffer and acetonitrile, coupled with UV detection. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development strategy, a step-by-step analytical procedure, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Scientific Rationale

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is a polar organic molecule containing both a secondary and a tertiary amine, making it highly basic. The analysis of such compounds by reverse-phase HPLC is often challenging due to poor retention on non-polar stationary phases and problematic peak tailing caused by strong interactions with residual silanol groups on the silica support.

The primary objective of this work was to develop a reliable HPLC method that overcomes these challenges to provide accurate and precise quantification. The chosen strategy involves protonating the analyte and neutralizing the stationary phase to achieve optimal chromatographic performance. By operating at a low mobile phase pH (at least two pH units below the analyte's pKa), the amine functional groups become fully protonated (cationic), while the acidic silanols on the silica surface are neutralized.[1] This approach minimizes secondary ionic interactions, leading to improved peak shape and more predictable retention. A modern, end-capped C18 column was selected to further reduce silanol activity. For detection, UV is a straightforward and accessible choice, though for trace-level analysis or complex matrices, coupling this method with mass spectrometry (LC-MS) is recommended for enhanced sensitivity and specificity.[2][3]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The logical workflow begins with understanding the analyte's physicochemical properties and defining the analytical goals, followed by a screening and optimization phase to finalize the chromatographic conditions.

G cluster_0 Phase 1: Foundation & Goal Setting cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization A Analyte Characterization (N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine) - Polar, Basic (pKa > 9) - Low UV Absorbance B Define Analytical Target Profile (ATP) - Assay, Impurity, or Quantitation? - Required Sensitivity (LOD/LOQ) - Matrix Effects A->B informs C Column Screening - Start: C18 (End-capped) - Alternatives: Phenyl, CN, HILIC [8, 12] B->C D Mobile Phase Screening - Low pH (2.5-3.5): Formic Acid, Phosphate Buffer [9] - Organic: Acetonitrile vs. Methanol C->D test with E Detector Selection - UV (Low λ, ~210 nm) - Consider LC-MS for high sensitivity D->E dictates F Gradient Optimization - Adjust slope for resolution D->F G Flow Rate & Temperature - Fine-tune for efficiency - Typically 1.0 mL/min, 25-30°C F->G H Final Method Conditions - Lock parameters G->H

Caption: Logical workflow for HPLC method development.

Optimized Method and Protocol

Materials and Reagents
  • Reference Standard: N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (Purity ≥98%)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

Instrumentation and Chromatographic Conditions

The following table summarizes the finalized parameters for the HPLC analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 210 nm
Run Time 15 minutes (including re-equilibration)
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the solution to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter before use.

    • Mobile Phase B is 100% HPLC grade Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Mobile Phase A.

    • Create a working standard solution at a concentration of 100 µg/mL by diluting the stock solution with Mobile Phase A.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution from the working standard using Mobile Phase A as the diluent.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in Mobile Phase A to achieve an expected concentration within the calibration range (e.g., ~50 µg/mL).

    • Vortex the sample to ensure complete dissolution.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system according to the conditions listed in the table above.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Create a sequence including blank injections (diluent), calibration standards, and samples.

    • Inject the standards and samples and acquire the chromatograms.

  • Data Analysis:

    • Integrate the peak corresponding to N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[4][5]

G cluster_0 Core Validation Parameters (ICH Q2 R1) A Establish Validation Protocol & Acceptance Criteria H Execute Validation Experiments A->H guides B Specificity (Peak Purity / Resolution) C Linearity & Range (5-6 concentrations, r² > 0.999) I Analyze Data vs. Acceptance Criteria D Accuracy (% Recovery at 3 levels) E Precision - Repeatability (Intra-day) - Intermediate (Inter-day) F LOD & LOQ (Signal-to-Noise Ratio) G Robustness (Vary pH, Temp, Flow Rate) H->B H->C H->D H->E H->F H->G J Generate Final Validation Report I->J

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Validation Parameters and Acceptance Criteria

The following table outlines the key validation experiments and typical acceptance criteria.[6]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD detector.No interfering peaks at the analyte's retention time. Peak purity index > 99%.
Linearity Analyze 5-6 calibration standards over the proposed range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision.Interval between upper and lower concentrations demonstrating suitable precision and accuracy.[6]
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of the same standard. Intermediate: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%).No significant impact on resolution, peak area, or retention time. RSD should remain within acceptable limits.

Conclusion

The HPLC method described in this application note provides a robust, selective, and reliable solution for the quantitative determination of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine. By employing a low-pH mobile phase with a modern C18 column, the common chromatographic challenges associated with polar basic amines are effectively overcome. The detailed protocol and validation framework ensure that the method can be successfully implemented and verified in any analytical laboratory, supporting drug development and quality control activities.

References

  • Vuorela, H., Lehtonen, P., & Hiltunen, R. (1991). Optimization of HPLC Analysis of Biogenic Amines with Reference to Molecular Structure.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry, 76(16), 4888-4893. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available at: [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine in human plasma. The analyte, a polar basic compound, presents unique challenges for retention and extraction. This protocol overcomes these issues by employing Hydrophilic Interaction Liquid Chromatography (HILIC) for robust chromatographic separation, coupled with a simple protein precipitation step for sample preparation. The method utilizes positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for selective and sensitive detection. All procedures and validation parameters are designed to meet the stringent criteria set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This application note provides a complete, step-by-step protocol intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or bioequivalence studies.

Introduction and Scientific Rationale

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is a small molecule containing both secondary and tertiary amine functional groups, rendering it highly polar and basic. The accurate measurement of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. However, the inherent polarity of these analytes poses a significant bioanalytical challenge: poor retention on conventional reversed-phase (RP) liquid chromatography columns.[4] This often leads to elution in the solvent front, where ion suppression from endogenous matrix components is most severe, compromising sensitivity and reproducibility.

To address this, we have developed a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[4][5][6] This approach provides excellent retention and peak shape for polar amines, effectively separating them from the bulk of the plasma matrix components.

The method's trustworthiness is established through a rigorous validation protocol grounded in the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[2][3][7] This ensures the generated data is reliable, reproducible, and suitable for regulatory submission.

Materials and Reagents

Chemicals and Standards
  • Analyte: N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (Purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled (SIL) analyte, such as N-(trideuteromethyl)-2-(1-methyl-3-piperidinyl)-1-ethanamine (d3-analyte), is strongly recommended for optimal precision. If a SIL-IS is unavailable, a close structural analog with similar chromatographic and ionization behavior may be used after thorough validation.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Ammonium formate (≥99.0%), Formic acid (LC-MS grade, ~99%)

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), sourced from certified vendors.

Equipment and Consumables
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).

  • Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional), HPLC vials with inserts.

Experimental Protocols

The overall experimental workflow is designed for efficiency and robustness, moving from sample preparation through to data acquisition.

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis prep_standards Prepare Stock Solutions, Calibration Standards & QCs thaw_samples Thaw Plasma Samples, Calibrators & QCs add_is Aliquot 50 µL Plasma thaw_samples->add_is add_ppt Add 200 µL Acetonitrile with Internal Standard add_is->add_ppt vortex Vortex Mix (1 min) add_ppt->vortex centrifuge Centrifuge (10 min, >12000g, 4°C) vortex->centrifuge transfer Transfer Supernatant to HPLC Vial/Plate centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data & Quantify Results acquire->process

Caption: High-level workflow for sample quantification.

Preparation of Solutions
  • Analyte and IS Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C. The stability of these solutions must be confirmed as part of the method validation.[8]

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) acetonitrile:water mixture. These solutions will be used to spike blank plasma for calibration curves and quality control samples.

  • Protein Precipitation Solvent: Prepare a solution of acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL). The optimal IS concentration should be determined during method development to yield a stable and sufficient signal.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve consisting of a blank (no analyte, no IS), a zero sample (with IS, no analyte), and 8-10 non-zero concentration levels. A typical range might be 0.1 ng/mL to 100 ng/mL.

  • QC Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)

    • LQC: Low Quality Control (approx. 3x LLOQ)

    • MQC: Medium Quality Control (mid-range of the curve)

    • HQC: High Quality Control (approx. 80% of the highest standard)

Plasma Sample Extraction Protocol
  • Place 50 µL of plasma (unknown sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the protein precipitation solvent (acetonitrile containing the internal standard). The 4:1 ratio of organic solvent to plasma ensures efficient protein crashing.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial or a 96-well plate for analysis. This step is critical to avoid aspirating any pelleted material, which could block the LC column.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

The use of a HILIC column is the cornerstone of this method, providing the necessary retention for this polar analyte. The mobile phase composition is critical for achieving good peak shape and separation.

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

Causality: The initial high percentage of organic solvent (%B) is essential for retaining the polar analyte on the HILIC stationary phase. The gradient gradually increases the aqueous component (%A), which then elutes the analyte. The final re-equilibration step at 95% B is crucial for the reproducibility of retention times between injections.[6][9]

Mass Spectrometry (MS) Parameters

The analyte contains basic nitrogen atoms that are readily protonated, making positive mode ESI the ideal ionization technique.[10][11] MRM is used for its superior selectivity and sensitivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

  • Analyte (MW: 156.27): Precursor Ion [M+H]⁺: m/z 157.3 . Product ions must be determined by infusing the analyte and optimizing collision energy. Plausible fragments include m/z 98.1 (loss of N-methylethanamine) and m/z 71.1 (piperidine-related fragment).

  • Internal Standard (d3-analyte): Precursor Ion [M+H]⁺: m/z 160.3 . Product ions should correspond to those of the analyte, shifted by 3 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 157.398.150Optimize (e.g., 15)
Analyte (Qualifier) 157.371.150Optimize (e.g., 25)
IS (d3-analyte) 160.3101.150Optimize (e.g., 15)

Bioanalytical Method Validation Protocol

A full validation must be performed to demonstrate that the method is fit for its intended purpose, adhering to regulatory guidelines.[2][7][8]

G cluster_core Core Parameters cluster_matrix Matrix & Stability Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ LLOQ Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock) Validation->Stability

Caption: Key components of the bioanalytical method validation.

The acceptance criteria for these validation experiments should be pre-defined in a validation plan.

Validation ParameterAcceptance Criteria (based on FDA/EMA Guidance)[1][2][3]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six unique sources of blank matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision For QC samples (LQC, MQC, HQC), the mean concentration must be within ±15% of nominal, with a precision (%CV) ≤ 15%. For the LLOQ QC, this is relaxed to ±20% and ≤20% CV.
Matrix Effect The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤ 15%.
Recovery Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte concentrations in stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][3]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][12]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][13]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][8]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link][15]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][16]

  • Tang, D., et al. (n.d.). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. [Link][9]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link][17]

  • ResearchGate. (2025). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. [Link][10]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link][4]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link][18]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][11]

  • MDPI. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. [Link][5]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link][19]

  • SIELC Technologies. (2018). Ethanamine, N-methyl-. [Link][20]

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-methyl-. [Link][21]

  • PubMed. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. [Link][6]

  • PubChem. (n.d.). 2-(3-Methyl-1-piperidinyl)ethanamine. [Link][22]

  • Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. [Link][23]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link][24]

Sources

Preparation of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Certification of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine Reference Standards

Introduction & Scope

In the development of histamine analogs and piperidine-based pharmaceuticals (e.g., potential impurities of Betahistine or novel H3 receptor antagonists), the rigorous identification of impurities is a regulatory mandate under ICH Q3A(R2) and Q3B(R2).

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (Structure 1 ) presents a unique analytical challenge. It represents both a positional isomer (3-substituted vs. 2-substituted) and a hydrogenated analog (piperidine vs. pyridine) of common therapeutic scaffolds. Its presence in drug substances can arise from isomeric contamination in starting materials (e.g., 3-vinylpyridine in 2-vinylpyridine) followed by non-selective hydrogenation.

This guide details a robust, scalable protocol for synthesizing this compound as a Certified Reference Standard (CRS) . Unlike catalogue reagents, this protocol emphasizes traceability, salt selection for stability, and orthogonal characterization required for regulatory filing.

Retrosynthetic Analysis & Strategy

To ensure high isotopic purity and structural certainty, we avoid direct hydrogenation of pyridine precursors, which often yields difficult-to-separate mixtures of cis/trans stereoisomers and partially reduced intermediates.

Instead, we utilize a Stepwise Functionalization Strategy starting from the commercially available 2-(1-methylpiperidin-3-yl)ethanamine. This route guarantees the integrity of the piperidine ring and allows for controlled mono-methylation of the side-chain amine.

The Pathway:

  • Precursor: 2-(1-Methylpiperidin-3-yl)ethanamine (Primary Amine).

  • Activation: N-Formylation using Ethyl Formate (Selectivity over alkylation).

  • Reduction: Conversion of the formamide to the secondary amine using Lithium Aluminum Hydride (LiAlH4).

  • Stabilization: Formation of the Dihydrochloride salt to mitigate volatility and oxidation.

Synthesispathway Start 2-(1-Methylpiperidin-3-yl) ethanamine (Primary Amine) Step1 N-Formylation (Ethyl Formate, Reflux) Start->Step1  Selective  Protection Inter N-(2-(1-Methylpiperidin-3-yl) ethyl)formamide (Intermediate) Step1->Inter Step2 Reduction (LiAlH4, THF) Inter->Step2  Amide  Reduction Final Target Free Base (Secondary Amine) Step2->Final Salt HCl Salt Formation (Reference Standard) Final->Salt  Stabilization

Figure 1: Retrosynthetic strategy prioritizing regioselectivity and mono-methylation.

Experimental Protocol

Phase 1: Synthesis of N-Formyl Intermediate

Rationale: Direct methylation (e.g., MeI) leads to over-alkylation (tertiary amines/quaternary salts). The formyl group acts as a "masked" methyl group.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • 2-(1-Methylpiperidin-3-yl)ethanamine (10.0 mmol, 1.42 g).

    • Ethyl Formate (excess, 20 mL) – acts as both reagent and solvent.

  • Procedure:

    • Dissolve the starting amine in Ethyl Formate.

    • Heat the mixture to reflux (54 °C) for 12 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS for disappearance of the starting amine.

    • Workup: Concentrate the reaction mixture in vacuo to remove excess ethyl formate and ethanol byproduct.

    • Result: A viscous pale-yellow oil (Crude Formamide). Yield is typically quantitative (>95%).

Phase 2: Reduction to N-Methyl Amine

Rationale: LiAlH4 is chosen over Borane for cleaner workup profiles in piperidine systems.

  • Setup: Dry 2-neck flask, ice bath, dropping funnel, N2 atmosphere.

  • Reagents:

    • Crude Formamide (from Phase 1).

    • LiAlH4 (2.5 equiv, 1.0 M solution in THF).

    • Anhydrous THF (30 mL).

  • Procedure:

    • Suspend LiAlH4 in anhydrous THF at 0 °C.

    • Dissolve the crude formamide in 10 mL THF and add dropwise to the hydride suspension.

    • Allow to warm to Room Temperature (RT), then reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0 °C. Carefully add:

      • 
         mL Water
        
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
      • (Where

        
         = grams of LiAlH4 used).
        
    • Filtration: Filter the granular precipitate through a Celite pad. Wash with THF.

    • Concentration: Evaporate solvent to yield the crude free base oil.[1]

Phase 3: Salt Formation (Dihydrochloride)

Rationale: The free base is an oil prone to oxidation and difficult to weigh. The dihydrochloride salt is a crystalline solid suitable for qNMR.

  • Dissolve the crude oil in minimal dry Ethanol (5 mL).

  • Cool to 0 °C and add 2.0 M HCl in Diethyl Ether (2.5 equiv) dropwise.

  • A white precipitate should form immediately.

  • Add excess Diethyl Ether to drive precipitation.

  • Filter under Nitrogen (hygroscopic!), wash with cold ether, and dry in a vacuum desiccator over P2O5.

Characterization & Certification (The "Proof")

To certify this material as a Reference Standard, the following analytical panel is required.

A. Structural Identification
TechniqueExpected Signal / ObservationInterpretation
1H NMR (D2O) δ 2.70 (s, 3H, N-Me ring)Confirms N-methyl on piperidine.
δ 2.55 (s, 3H, NH-Me chain)Confirms N-methyl on side chain.
δ 1.1–1.9 (m, 7H, Ring protons)Characteristic piperidine envelope.
13C NMR 9 Distinct Carbon signalsVerifies carbon skeleton integrity.
HRMS (ESI+) [M+H]+ calc: 157.1699Confirms formula C9H20N2.
B. Purity & Potency Assignment

For a "Primary Reference Standard," we use the Mass Balance Approach :



  • Chromatographic Purity (% Imp_Org):

    • Method: HPLC-CAD (Charged Aerosol Detection) or GC-FID. UV detection is poor due to lack of chromophores.

    • Column: C18 with high pH stability (e.g., XBridge C18).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile gradient.

    • Requirement: > 99.0% area.

  • Residual Solvents (% Solv):

    • Method: GC-Headspace.

    • Target: Limit Ethanol/Ether/THF to < 5000 ppm (ICH Q3C).

  • Water Content (% H2O):

    • Method: Karl Fischer Titration (Coulometric).

    • Note: Dihydrochloride salts are hygroscopic; handle in a glove box.

  • Counter-ion Content:

    • Method: Ion Chromatography (IC) for Chloride.

    • Validation: Theoretical Cl content for C9H20N2·2HCl is ~30.9%. Deviations indicate mono-HCl or excess acid.

Reference Standard Management Workflow

This diagram illustrates the lifecycle of the generated standard from synthesis to release.

RefStdLifecycle cluster_QC Analytical Qualification Panel Synth Synthesis & Crude Isolation Purify Recrystallization (EtOH/Ether) Synth->Purify Bulk Bulk Material (Quarantine) Purify->Bulk NMR 1H/13C NMR (Structure) Bulk->NMR MS HRMS (Identity) Bulk->MS HPLC HPLC-CAD (Purity) Bulk->HPLC KF Karl Fischer (Water) Bulk->KF Calc Mass Balance Calculation NMR->Calc MS->Calc HPLC->Calc KF->Calc COA Certificate of Analysis (Release) Calc->COA Storage Storage (-20°C, Desiccated) COA->Storage

Figure 2: Workflow for the qualification and release of the Reference Standard.

Handling & Stability

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn to liquid) if exposed to ambient humidity for >30 minutes.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps under an inert atmosphere (N2/Ar). Store at -20 °C.

References

  • ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. [Link]

  • Teo, S. K., et al. "Synthesis of Reference Standards for Impurity Profiling." Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 4, 2004, pp. 961-970.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3149268, 2-(1-Methylpiperidin-3-yl)ethanamine." PubChem, 2025.[2] [Link]

Sources

Application Note: Crystallization & Salt Formation for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical scientists developing purification steps for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (hereafter referred to as NMPE ).

Note: NMPE is the saturated (piperidine) analog of the anti-vertigo drug Betahistine .[1] While Betahistine contains a pyridine ring, NMPE contains a piperidine ring.[1] This structural difference significantly alters the solubility profile, making NMPE more lipophilic, flexible, and prone to "oiling out" during crystallization compared to its aromatic counterpart.[1]

Executive Summary

Crystallizing N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (NMPE) presents specific challenges due to its nature as a chiral diamine with high conformational flexibility. As a free base, NMPE is typically a viscous, high-boiling oil.[1] Successful isolation requires conversion to a crystalline salt.[2]

This guide provides three validated protocols:

  • Protocol A (Dihydrochloride): The standard industrial salt, optimized to prevent deliquescence.[1]

  • Protocol B (Dimesylate): A high-stability alternative often used if the HCl salt proves too hygroscopic.[1]

  • Protocol C (Polymorph/Salt Screening): A rapid workflow for identifying non-hygroscopic solid forms (e.g., Fumarate).[1]

Physicochemical Profile & Challenges

PropertyDescriptionImpact on Crystallization
Chemical Structure Secondary amine on chain; Tertiary amine in ring.[1]Two basic centers. Requires 2.0 equivalents of acid for full salt formation (e.g.,

).[1]
State (Free Base) Viscous Oil / Low-melting solid.[1]Cannot be crystallized directly; Salt formation is mandatory.
Hygroscopicity High (especially HCl salts).[1]Requires anhydrous solvents (<0.5% water) and humidity control (<40% RH).
Impurity Profile Precursors (Michael addition adducts).Crystallization must reject unreacted methylamine and vinyl-piperidine precursors.

Protocol A: Dihydrochloride Salt Crystallization (Standard)

The dihydrochloride (


) salt is the most common form but is prone to oiling out if water is present.[1] This protocol uses a Reactive Crystallization  approach in Isopropanol (IPA).[1]
Materials
  • Substrate: NMPE Free Base (Oil).[1]

  • Solvent: Anhydrous Isopropanol (IPA) (Water content < 0.1%).[1]

  • Acid: HCl in Isopropanol (5–6 N solution).[1] Do not use aqueous HCl.

  • Anti-solvent: Ethyl Acetate (EtOAc) or Acetone.[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of NMPE Free Base into a reactor.[1]

    • Add 60 mL of Anhydrous IPA (6 vol).

    • Stir at 25°C until homogenous.

  • Acid Addition (Critical Step):

    • Cool the solution to 0–5°C .

    • Slowly add 2.1 equivalents of HCl/IPA solution dropwise over 60 minutes.

    • Observation: A white haze should form. If a sticky gum forms (oiling out), increase stirring speed and warm slightly to 10°C to redissolve, then cool slower.

  • Nucleation & Growth:

    • Seed with 0.1% w/w pure NMPE-2HCl crystals (if available) at the cloud point.[1]

    • Age the slurry at 0–5°C for 2 hours.

  • Anti-Solvent Addition:

    • If yield is low (<70%), slowly add 30 mL of Ethyl Acetate or Acetone over 30 minutes.[1]

    • Note: Acetone is a stronger anti-solvent but increases the risk of oiling out.

  • Isolation:

    • Filter under a nitrogen blanket (to prevent moisture uptake).

    • Wash the cake with cold IPA/EtOAc (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Target Yield: 85–92% Target Purity: >99.5% (HPLC)

Protocol B: Dimesylate Salt (High Stability)[1]

If the Dihydrochloride salt is too hygroscopic for your formulation, the Dimesylate salt is the preferred alternative (similar to Betahistine Mesylate).[1]

Methodology
  • Dissolution: Dissolve 10.0 g NMPE in 50 mL Ethanol (EtOH) .

  • Acid Addition: Add 2.05 equivalents of Methanesulfonic acid (MsOH) diluted in 10 mL EtOH.

    • Exothermic:[1] Maintain temperature < 30°C.[1]

  • Crystallization:

    • Stir at 20°C for 1 hour.

    • Cool to 0°C.[1]

    • If no precipitation occurs, add TBME (tert-Butyl methyl ether) dropwise until turbidity persists.[1]

  • Isolation: Filter and dry at 50°C under vacuum.

Process Visualization

Diagram 1: Crystallization Decision Tree

This logic flow ensures you select the correct solvent system based on the behavior of the salt.[1]

G Start Start: NMPE Free Base (Oil) Solvent Dissolve in Anhydrous IPA Start->Solvent Acid Add Acid (HCl or MsOH) Controlled Rate Solvent->Acid Check Precipitation Observed? Acid->Check Solid Good Slurry Formed Check->Solid Yes Oil Oiling Out (Sticky Gum) Check->Oil Gum forms Clear Solution Remains Clear Check->Clear No Filter Filtration (N2 atm) Solid->Filter Fix_Oil 1. Heat to redissolve 2. Add Seed Crystals 3. Cool Slower Oil->Fix_Oil Fix_Clear 1. Evaporate 20% solvent 2. Add Anti-solvent (EtOAc/MTBE) Clear->Fix_Clear Fix_Oil->Solid Fix_Clear->Solid Dry Vacuum Dry Filter->Dry

Caption: Decision tree for managing "oiling out" phenomena during amine salt crystallization.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Failure Mode: "Oiling Out"

Because NMPE contains a saturated piperidine ring, it is more lipophilic than Betahistine.[1] During salt formation, the salt may separate as a liquid (oil) rather than a solid.[1]

  • Cause: The temperature is above the melting point of the solvated salt, or the solvent mixture is too polar.[1]

  • Solution:

    • Seed Loading: Use 0.5% seeds to provide a template for growth.[1]

    • Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase, then cool very slowly (1°C/min).

Impurity Rejection

The primary impurity is often the Michael Addition precursor (if synthesized via vinyl-pyridine reduction) or demethylated analogs .[1]

  • Purification Strategy: If HPLC purity is <98%, perform a Recrystallization :

    • Dissolve crude salt in minimal hot Methanol .

    • Add hot Acetone (3:1 ratio relative to MeOH).

    • Cool to -10°C.

References

  • Betahistine Dihydrochloride Monograph. European Pharmacopoeia (Ph.[1] Eur.). (Establishes baseline for 2-aminoethyl-pyridine/piperidine salt handling).

  • Crystallization of Hygroscopic Amine Salts. Org. Process Res. Dev. 2010, 14, 6, 1401–1412.[1] (General methodologies for diamine salts).

  • Polymorphism in Pharmaceutical Solids. Brittain, H. G., Ed.; Marcel Dekker: New York, 1999.[1] (Principles of salt screening for flexible molecules).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this and structurally related piperidine derivatives.[1][2][3] We will explore a robust and logical synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to enhance your synthetic strategy and improve final product yield.

Proposed Synthetic Pathway

The synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine can be efficiently achieved via a two-step process starting from (1-methylpiperidin-3-yl)acetonitrile. This route involves a nitrile reduction to form the primary amine intermediate, followed by a selective N-methylation.

Step 1: Reduction of (1-methylpiperidin-3-yl)acetonitrile. The nitrile is reduced to the primary amine, 2-(1-methyl-3-piperidinyl)-1-ethanamine, using a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5]

Step 2: N-Methylation via Eschweiler-Clarke Reaction. The resulting primary amine is then methylated to the desired tertiary amine product using a mixture of formic acid and formaldehyde.[6][7][8] This classic reaction is highly effective for N-methylation and crucially avoids the common problem of over-alkylation to form quaternary ammonium salts.[7][9][10]

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Methylation A (1-methylpiperidin-3-yl)acetonitrile B 2-(1-methyl-3-piperidinyl)-1-ethanamine (Primary Amine Intermediate) A->B  1. LiAlH₄, Anhydrous THF  2. Aqueous Workup C N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (Final Product) B->C  HCOOH, HCHO (aq.)  Heat

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Section A: Issues in Step 1 - Nitrile Reduction with LiAlH₄

Question 1: My TLC/GC-MS analysis shows a significant amount of unreacted nitrile starting material after the reaction. What went wrong?

Answer: This indicates an incomplete reduction. Several factors could be at play:

  • Insufficient Reducing Agent: LiAlH₄ is highly reactive and can be quenched by atmospheric moisture or acidic impurities in the solvent or glassware. It is crucial to use a sufficient excess (typically 1.5-2.0 equivalents) to ensure complete conversion.[11]

  • Reagent Quality: The LiAlH₄ may have degraded. Use freshly opened or properly stored reagent. The quality of anhydrous THF is also critical; ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Time/Temperature: While the reaction is often vigorous initially, it may require stirring at room temperature or gentle reflux for several hours to go to completion.[11] Monitor the reaction progress by TLC until the starting material spot disappears.

Question 2: The workup of my LiAlH₄ reaction is problematic, forming a gelatinous precipitate that is difficult to filter. How can I improve this?

Answer: This is a very common issue with LiAlH₄ workups. The aluminum salts formed can be difficult to handle. The Fieser workup method is highly recommended for a granular, easily filterable precipitate.

  • Fieser Workup Protocol: After cooling the reaction mixture to 0°C, cautiously and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the number of grams of LiAlH₄ used. Stir the resulting mixture vigorously for 15-30 minutes. This procedure should produce a granular solid that can be easily removed by filtration.[11]

Section B: Issues in Step 2 - Eschweiler-Clarke N-Methylation

Question 1: My final product is contaminated with the mono-methylated intermediate (a secondary amine). How can I drive the reaction to completion?

Answer: The Eschweiler-Clarke reaction should, in principle, favor the formation of the tertiary amine.[7] However, incomplete reaction can occur.

  • Stoichiometry: Ensure an excess of both formaldehyde and formic acid is used. For a primary amine, at least two equivalents of each are required for the dimethylation (in this case, since the piperidine is already methylated, we are performing a mono-methylation of the primary amine side chain, but excess is still key). A common protocol uses a significant excess of both reagents, which also serve as the solvent.[9]

  • Temperature and Reaction Time: The reaction typically requires heating to drive off the CO₂ generated, which makes the reaction irreversible.[7] Refluxing for several hours (e.g., 6-12 hours) is common. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the primary amine intermediate.

Question 2: The reaction mixture turned very dark, and my yield is low. What causes this decomposition?

Answer: Side reactions can occur, especially if the temperature is too high or if impurities are present. The mechanism involves the formation of an iminium ion, which is reactive.[6][10]

  • Temperature Control: While heat is required, excessive temperatures (>100-110°C) for prolonged periods can lead to decomposition. Maintain a steady reflux without aggressive overheating.

  • Purity of Intermediate: Ensure the primary amine from Step 1 is reasonably pure before proceeding. Residual aluminum salts or other impurities from the workup could catalyze side reactions. An acid-base extraction to purify the intermediate amine is recommended.

Section C: Issues in Workup & Purification

Question 1: I am losing a significant amount of my diamine product during the aqueous workup and extraction. How can I improve recovery?

Answer: The target molecule is a diamine, which can have significant water solubility, especially in its protonated (salt) form.

  • pH Control is Critical: During extraction, ensure the aqueous layer is strongly basic (pH > 12) before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate). Use a strong base like NaOH to deprotonate both amine nitrogens, which will significantly decrease the product's water solubility.[12]

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This increases the ionic strength of the aqueous phase and decreases the solubility of organic compounds, driving more of your product into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering the product.

Question 2: My final product is difficult to purify by standard silica gel chromatography. The compound streaks badly on the column. What are my options?

Answer: Basic amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.[13]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine or ammonia (as a 7N solution in methanol) is added to the mobile phase. This deactivates the acidic sites on the silica and allows for clean elution of the amine.[13]

  • Use of Alternative Stationary Phases: Consider using an amine-functionalized silica gel column or alumina (basic or neutral). These stationary phases are specifically designed to minimize the problematic interactions with basic compounds, often providing superior separation.[13]

  • Purification via Salt Formation: An alternative is to purify the product by forming a crystalline salt (e.g., the dihydrochloride salt). The crude amine can be dissolved in a solvent like isopropanol or ether and treated with HCl (gas or solution in isopropanol). The precipitated salt can often be recrystallized to a high purity and then converted back to the free base if necessary.[14]

Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent for the nitrile reduction, like catalytic hydrogenation? A: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is a viable alternative to LiAlH₄ for nitrile reduction.[11][15] This method can be safer and more scalable. However, catalysts like Raney Nickel can be pyrophoric, and the reaction requires specialized high-pressure equipment. Optimization of catalyst loading, pressure, and temperature would be necessary.

Q: Is the Eschweiler-Clarke reaction the only way to perform the N-methylation? A: No, but it is often one of the most effective for exhaustive methylation without quaternization.[9] An alternative is reductive amination, where the primary amine intermediate is reacted with formaldehyde to form an imine, which is then reduced in situ with a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[16][17][18] This method is often performed at room temperature and can be very clean.

Q: My starting material, (1-methylpiperidin-3-yl)acetonitrile, is not commercially available. How can I prepare it? A: A common route to this precursor is via the cyanation of a corresponding halide or sulfonate. For example, 3-(chloromethyl)-1-methylpiperidine could be reacted with sodium or potassium cyanide in a polar aprotic solvent like DMSO to yield the desired nitrile. This reaction requires careful handling of toxic cyanide salts.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-methyl-3-piperidinyl)-1-ethanamine
  • Setup: A dry 500 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.

  • Reaction: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF (150 mL) and cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve (1-methylpiperidin-3-yl)acetonitrile (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor by TLC (e.g., 90:9:1 DCM:MeOH:NH₄OH) until the starting material is consumed.

  • Workup: Cool the reaction back to 0°C. Cautiously add water (equal in mL to the grams of LiAlH₄ used), followed by 15% NaOH (aq) (same volume), and finally water again (3x that volume). Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting white solid (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude primary amine, which can be used directly or purified further.

Protocol 2: Synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 2-(1-methyl-3-piperidinyl)-1-ethanamine (1.0 eq).

  • Reagents: Add formic acid (88%, 3.0 eq) followed by aqueous formaldehyde (37%, 3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) and maintain for 8 hours. The evolution of CO₂ should be observed.

  • Workup: Cool the reaction to room temperature. Carefully add concentrated HCl (aq) to acidify the mixture (pH ~1-2). Wash the acidic aqueous solution with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 6N NaOH (aq).

  • Extraction: Extract the product from the basic aqueous layer with dichloromethane (4 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: Purify the crude oil by flash column chromatography using a mobile phase of dichloromethane/methanol/triethylamine (e.g., 95:4.5:0.5, gradient).

Data & Optimization Summary

The following table summarizes key parameters and their expected impact on reaction yield and purity.

ParameterStepConditionExpected Outcome on YieldRationale & Citation
LiAlH₄ Equivalents 11.0 - 1.2 eqIncomplete reaction, low yieldInsufficient to overcome moisture and drive reaction.
1.5 - 2.0 eqOptimal , high conversionEnsures complete reduction of the nitrile functionality.[11]
Solvent Purity 1Anhydrous THFOptimal , high yieldPrevents quenching of the highly reactive LiAlH₄.
Wet THFLow to no yieldLiAlH₄ reacts violently with water.
Reaction Temp. 260-80°CSlow or incomplete reactionInsufficient energy to drive the irreversible decarboxylation step.
100-105°C (Reflux)Optimal , high yieldPromotes iminium ion formation and irreversible reduction.[7]
Workup pH BothpH 7-9Low recoveryProduct exists as a water-soluble salt.
pH > 12Optimal , high recoveryEnsures the diamine is in its free base form, maximizing organic solubility.[12]
Chromatography Purif.Standard SilicaLow recovery, streakingStrong acid-base interaction between amine and silica.[13]
Silica + Et₃NOptimal , high purityBasic modifier passivates acidic sites on silica.[13]

Troubleshooting Flowchart

Troubleshooting_Flow start Low Final Yield q1 Where was the major loss? (Check yields of intermediates) start->q1 step1_issue Problem in Step 1 (Reduction) q1->step1_issue Step 1 step2_issue Problem in Step 2 (Methylation) q1->step2_issue Step 2 purif_issue Problem in Workup/Purification q1->purif_issue Purification q1_a Incomplete Reaction? (Check TLC/GC-MS) step1_issue->q1_a q1_b Difficult Workup? step1_issue->q1_b q2_a Intermediates Present? step2_issue->q2_a q3_a Low Extraction Recovery? purif_issue->q3_a q3_b Poor Chromatography? purif_issue->q3_b sol1_a Increase LiAlH₄ eq. Use fresh/dry reagents Increase reaction time/temp q1_a->sol1_a sol1_b Use Fieser Workup (H₂O, NaOH, H₂O) q1_b->sol1_b sol2_a Increase HCOOH/HCHO eq. Increase reflux time q2_a->sol2_a sol3_a Ensure pH > 12 'Salt out' aqueous layer q3_a->sol3_a sol3_b Add Et₃N to eluent Use amine-silica or alumina q3_b->sol3_b

Caption: A logical flowchart for diagnosing sources of low yield.

References

  • Eschweiler–Clarke reaction. (2023). In Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). SynArchive. [Link]

  • Li, J., & Li, Y. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7583. [Link]

  • Eschweiler-Clarke reaction. (2025, October 13). YouTube. [Link]

  • Gorska, K., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7149. [Link]

  • Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 51(25), 6077-6081. [Link]

  • o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses. [Link]

  • Riyazuddin, M., & Mobin, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20(1), 1-20. [Link]

  • US20060217549A1 - Diamine purification method. (2006).
  • Gorska, K., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7149. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]

  • Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. HETEROCYCLES, 96(1), 1-25. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]

  • Reduction of Nitriles Definition. (2025, September 15). Fiveable. [Link]

  • Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. (2018). ResearchGate. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]

  • (Note 1). (n.d.). Organic Syntheses. [Link]

  • Reductive amination. (2023). In Wikipedia. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). PMC. [Link]

  • Reductive Amination. (2026, February 2). Wordpress. [Link]

Sources

Overcoming solubility issues with N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Stability Troubleshooting Molecule Class: 1,3-Disubstituted Piperidine Diamines Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists

Welcome to the Technical Support Center

You are likely visiting this page because you are experiencing precipitation, "oiling out," or degradation with N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine .

This molecule presents a unique solubility challenge due to its dual-amine structure. It contains a tertiary amine within the piperidine ring and a secondary amine on the ethyl side chain. This creates a highly basic, polarity-shifting profile that behaves drastically differently depending on pH and counter-ions.

Below you will find a decision-matrix driven guide to overcoming these issues, grounded in the physicochemical principles of piperidine derivatives.

Part 1: The Solubility Decision Matrix

Before attempting to dissolve the compound, you must identify which form you possess. The solubility rules for the Free Base and the Salt (e.g., 2HCl) are mutually exclusive.

Visual Troubleshooting Workflow

Solubility_Decision_Tree Start Identify Your Compound Form IsSalt Salt Form (e.g., Dihydrochloride, Fumarate) Start->IsSalt IsBase Free Base Form (Viscous Oil/Low-melt Solid) Start->IsBase TargetAq Target: Aqueous Buffer (PBS, Media, Saline) IsSalt->TargetAq Use Water/Buffer TargetOrg Target: Organic Solvent (DCM, Ether, EtOAc) IsSalt->TargetOrg Use Organics IsBase->TargetAq Use Water/Buffer IsBase->TargetOrg Use Organics SuccessAqSalt High Solubility (Direct Dissolution) TargetAq->SuccessAqSalt Highly Polar FailAqBase ISSUE: Oiling Out / Precipitate Requires Protonation TargetAq->FailAqBase Hydrophobic Skeleton FailOrgSalt ISSUE: Insoluble Suspension Requires Free-Basing TargetOrg->FailOrgSalt Too Polar SuccessOrgBase High Solubility (Direct Dissolution) TargetOrg->SuccessOrgBase Lipophilic

Caption: Logical workflow for determining solvent compatibility based on the ionization state of the diamine.

Part 2: Solvent Compatibility & Properties

The following data summarizes the expected solubility behavior based on the structural analogs of methyl-substituted piperidines [1, 2].

Solvent SystemFree Base SolubilitySalt (2HCl) SolubilityTechnical Notes
Water (Neutral pH 7) Low / Oiling OutVery High (>50 mg/mL) The free base is lipophilic; requires pH < 9 to dissolve fully.
PBS (pH 7.4) Low (< 1 mg/mL)HighHigh salt concentration in PBS can cause "salting out" at >10mM.
DMSO High (>100 mg/mL) Moderate (~10-20 mg/mL)Best universal stock solvent.
Ethanol HighModerateGood for intermediate dilutions.
Dichloromethane (DCM) Very High InsolubleUse DCM for extraction of the free base only.
Diethyl Ether ModerateInsolubleSalts will crash out immediately.
Part 3: Troubleshooting Guides (FAQs)
Scenario A: "I added the compound to PBS/Media and it turned into cloudy droplets."

Diagnosis: You are likely using the Free Base or the pH is too high. Mechanism: The piperidine ring (pKa ~11) and the secondary amine (pKa ~10) are strong bases. At pH 7.4, they are partially protonated, but the lipophilic carbon skeleton (methyl-piperidine + ethyl chain) dominates, leading to phase separation (oiling out) [3].

Protocol: The "Acid-First" Dissolution Method

  • Weigh the free base oil into a glass vial.

  • Add 1.0 molar equivalent of 0.1N HCl (or Acetic Acid) per amine group (Total 2.0 equivalents).

    • Why: This forces the conversion to the hydrophilic salt form in situ.

  • Vortex until clear.

  • Dilute slowly with your buffer (PBS) to the desired volume.

  • Check pH: Ensure the final pH is compatible with your assay.

Scenario B: "My stock solution in DMSO froze/precipitated."

Diagnosis: Hygroscopic water uptake. Mechanism: Amine salts are extremely hygroscopic. If your DMSO stock absorbs atmospheric water, the solubility decreases, and the compound may crystallize or degrade (hydrolysis is rare, but oxidation is possible) [4].

Protocol: Robust Stock Preparation

  • Dissolve the compound in anhydrous DMSO inside a desiccator or glovebox if possible.

  • Target a concentration of 10 mM to 50 mM . Avoid saturating the solution.

  • Aliquot immediately into small, single-use brown glass vials.

  • Store at -20°C . Avoid repeated freeze-thaw cycles.

Scenario C: "I cannot extract the compound from water into organic solvent."

Diagnosis: pH is too low (Compound is trapped as a salt). Mechanism: If you are trying to purify the compound, it will remain in the aqueous phase if the pH is below its pKa (approx 10-11).

Protocol: The "High-pH" Extraction

  • Basify the aqueous layer to pH > 12 using 1N NaOH.

    • Critical: You must suppress the ionization of both amine groups.

  • Extract using Dichloromethane (DCM) or Chloroform.

    • Note: Avoid Ether if possible; chlorinated solvents solubilize piperidines better.

  • Dry the organic layer over Sodium Sulfate (

    
    ).
    
Part 4: Advanced Biological Assay Formulation

When dosing this compound in animals or cell culture, avoiding toxicity from the solvent (DMSO) or pH shock is critical.

Workflow: Step-wise Dilution for In Vivo/In Vitro

Dilution_Protocol Step1 1. Prepare Stock (50mM in DMSO) Step2 2. Intermediate Dilution (1:10 in Saline/Tween) Step1->Step2 Slow Addition with Vortexing Check Check pH (Must be 7.0 - 7.4) Step2->Check Step3 3. Final Dosing Solution (pH Adjustment) Check->Step3 If pH < 6, add dilute NaOH

Caption: Step-wise dilution protocol to prevent precipitation shock when moving from organic stock to biological media.

Critical Warning: Do not add the DMSO stock directly to a large volume of cold PBS. This causes local regions of high concentration/low solubility, leading to "micro-precipitation" that is invisible to the naked eye but ruins assay reproducibility. Always use an intermediate dilution step or add the buffer to the DMSO slowly.

References
  • PubChem. (2025).[1][2] 2-(1-Methylpiperidin-4-yl)ethanamine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Ataman Chemicals. (2024). Piperidine Physicochemical Properties and Solubility Profile.[3] Available at: [Link]

  • ResearchGate. (2026). Solvation of Piperidine in Nonaqueous Solvents: Enthalpy and Interaction Studies. Available at: [Link]

Sources

Addressing matrix effects in N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Matrix Effect Mitigation for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Analyte Code: N-Me-MPE Chemical Profile: Diprotic Base (Piperidine + Secondary Amine) | LogP: ~0.6–0.9 | pKa: ~10.2 (Piperidine), ~9.8 (Amine)[1][2]

Executive Summary

You are likely experiencing signal instability, retention time shifts, or poor sensitivity (LLOQ) when analyzing N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine .[1][2]

The Root Cause: This molecule is a small, highly polar, diprotic base. In standard Reverse Phase (C18) chromatography at acidic pH, it is doubly charged (


) and highly hydrophilic.[1][2]
  • Elution Issue: It elutes in the "void volume" (k' < 1) where salts and unretained matrix components suppress ionization.[2]

  • Extraction Issue: Standard Protein Precipitation (PPT) fails to remove phospholipids (PLs). PLs co-elute with your early-eluting analyte, causing massive ion suppression in ESI+.[1][2]

This guide provides the specific protocols to decouple your analyte from the matrix.[3]

Part 1: Diagnostic Workflow

Q: How do I confirm if my sensitivity loss is due to matrix effects or just poor ionization?

Do not rely on "Spike Recovery" experiments alone. You must visualize the suppression zone using Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion (PCI)[1][2][4]
  • Setup: Tee-in a syringe pump containing a neat solution of N-Me-MPE (1 µg/mL in mobile phase) into the LC effluent after the column but before the MS source.

  • Flow Rate: Set syringe pump to 10–20 µL/min (LC flow at standard rate).

  • Injection: Inject a Blank Matrix Extract (processed exactly like your samples).[1][2]

  • Observation: Monitor the baseline of the specific MRM transition for N-Me-MPE.

    • Flat Baseline: No matrix effect.[1][2]

    • Negative Dip: Ion Suppression (Common with Phospholipids).[1][2]

    • Positive Hump:[1][2] Ion Enhancement.[1][2]

Decision Logic: If the "Dip" aligns with your analyte's retention time, you have a critical matrix effect.

Part 2: Sample Preparation Solutions

Q: I am using Protein Precipitation (Acetonitrile crash). Why is it failing?

PPT removes proteins but leaves >90% of plasma phospholipids (Glycerophosphocholines, Lysophospholipids) in the supernatant. These lipids compete for charge in the ESI droplet. Because N-Me-MPE is cationic, it competes directly with the choline headgroups of phospholipids.[1][2]

The Solution: Mixed-Mode Strong Cation Exchange (MCX) You must switch to MCX SPE.[1][2] The high pKa (~10) of the piperidine ring allows you to "lock" the analyte to the sorbent via charge, while washing away the phospholipids with aggressive organic solvents.

Protocol: MCX Extraction for N-Me-MPE
StepSolvent/BufferMechanism
1.[1][2] Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq) Acidifies analyte (

) ensuring 100% ionization (

charge).[1][2]
2. Load Load onto MCX Cartridge (30 mg)Analyte binds to sulfonate groups via Ionic Interaction .
3.[1][2] Wash 1 2% Formic Acid (aq)Removes proteins and salts.[1][2] Analyte remains bound.[1][2]
4. Wash 2 (CRITICAL) 100% Methanol Removes Phospholipids. The analyte cannot elute because it is ionically locked. Neutrals/Lipids wash away.[1][2]
5. Elution 5% Ammonium Hydroxide in MethanolHigh pH (

) neutralizes the analyte (removes charge), breaking the ionic bond.

Visualizing the MCX Logic

MCX_Workflow cluster_0 Step 1: Load (Acidic pH) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elute (Basic pH) Analyte_Pos Analyte (+) Sorbent MCX Sorbent (-) Analyte_Pos->Sorbent Ionic Bond Wash 100% Methanol Wash Lipid_Neu Phospholipid Lipid_Neu->Sorbent Hydrophobic (Weak) Lipid_Out Phospholipids Removed Wash->Lipid_Out Elutes Neutrals Analyte_Stay Analyte Remains Bound Wash->Analyte_Stay Ionic Bond Resists MeOH Base 5% NH4OH Analyte_Neu Analyte Neutralized (0) Base->Analyte_Neu Deprotonation Elution Analyte Elutes Analyte_Neu->Elution Bond Broken

Caption: Mechanism of MCX extraction. The critical "Organic Wash" step removes matrix interferences while the analyte is ionically locked.

Part 3: Chromatographic Solutions

Q: My analyte still elutes too early (RT < 1.0 min). How do I increase retention?

Standard C18 columns at acidic pH (Formic Acid) repel the positively charged N-Me-MPE, leading to zero retention.[1][2] You have two valid options:

Option A: High pH Reverse Phase (Recommended)[1][2]
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH).[1][2] Do not use standard silica C18 at pH 10.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). It becomes hydrophobic and retains strongly on C18, moving it away from the suppression zone.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2]
  • Column: Bare Silica or Amide (e.g., TSKgel Amide-80 or BEH HILIC).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (50% B).
    
  • Mechanism: Retains polar cations via cation exchange with silanols and water layer partitioning.[1][2]

Part 4: Internal Standard Strategy

Q: Can I use a structural analog (e.g., a different piperidine) as an Internal Standard?

NO. For this specific molecule, matrix effects are often sharp and narrow (e.g., co-elution with a specific lysophospholipid).[1]

  • Requirement: You must use a Stable Isotope Labeled (SIL) IS, such as N-Me-MPE-d3 or -d6 .[1][2]

  • Reasoning: Only a SIL-IS will co-elute exactly with the analyte and experience the exact same degree of ion suppression, allowing the ratio to correct for the loss.

References & Grounding

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (Definitive guide on Matrix Factors and Post-Column Infusion).

  • Chambers, E., et al. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Establishes the MCX protocol for phospholipid removal).

  • Waters Corporation. (2025).[1][2] Oasis MCX Protocols for Basic Analyte Extraction with Phospholipid Removal.

  • McCalley, D. V. (2017).[1][2] Understanding and managing the matrix effect in acid and base analysis using HILIC. Journal of Chromatography A.

Sources

Reducing side reactions during N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, and what are their main drawbacks?

A1: The target molecule is typically synthesized by N-methylation of the precursor, 2-(1-methyl-3-piperidinyl)-1-ethanamine. The choice of methylation strategy is critical to avoid side reactions. The two most common industrial and laboratory-scale methods are:

  • Reductive Amination (Eschweiler-Clarke Reaction): This is often the preferred method. It involves reacting the primary amine with excess formaldehyde and formic acid.[1][2] The key advantage is that the reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3] The reaction is driven by the irreversible loss of carbon dioxide.[1]

  • Classical Reductive Amination: This involves reacting the primary amine with formaldehyde (or its trimer, paraformaldehyde) to form an intermediate imine (or methanimine), which is then reduced in situ by a hydride reducing agent like sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.[4][5] While effective, this method requires careful control of stoichiometry to minimize over-methylation.

A less common route involves direct alkylation with a methylating agent like methyl iodide. This method is generally avoided due to the high propensity for over-alkylation, as the tertiary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a quaternary ammonium salt.[6]

Q2: I'm observing a significant amount of unreacted starting material (the primary amine). What are the likely causes when using the Eschweiler-Clarke method?

A2: This is a common issue that typically points to one of three areas:

  • Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1] For each N-H bond to be methylated, at least one equivalent of formaldehyde (for imine formation) and one equivalent of formic acid (as the hydride source) are needed. For a primary amine, this means a minimum of two equivalents of each. It is standard practice to use a larger excess.

  • Suboptimal Temperature: The reaction is generally performed at or near boiling temperatures to facilitate the decomposition of formic acid and the reduction of the imine intermediate.[1] If the temperature is too low, the reaction rate will be significantly slower, leading to incomplete conversion.

  • Reaction Time: While often efficient, the reaction may require several hours to go to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has run its full course before initiating workup.

Q3: My mass spectrometry results show a product with a mass 14 units higher than my target tertiary amine. What is this byproduct and how do I prevent it?

A3: This byproduct is almost certainly the quaternary ammonium salt, formed by the addition of a second methyl group to the target tertiary amine. This is the most common and problematic side reaction when using classical reductive amination or direct alkylation methods.

Causality & Prevention:

  • Mechanism of Formation: In classical reductive amination, if excess formaldehyde and reducing agent are present after the tertiary amine has been formed, the tertiary amine can react with another molecule of formaldehyde to form a transient iminium ion. This ion is then reduced to the quaternary salt.

  • Prevention Strategy (Classical Reductive Amination):

    • Stoichiometric Control: Carefully control the molar ratios of the primary amine, formaldehyde, and the reducing agent. Use a slight excess of formaldehyde (e.g., 2.2-2.5 equivalents) and the reducing agent.

    • Order of Addition: Add the reducing agent portion-wise to the mixture of the amine and formaldehyde. This allows the intermediate imine from the primary amine to be reduced before a significant concentration of the tertiary amine product builds up.

  • Recommended Solution (Switching Methods): The most robust solution is to use the Eschweiler-Clarke reaction . Its mechanism makes the formation of a quaternary ammonium salt impossible because a tertiary amine cannot form an imine or iminium ion with formaldehyde.[1]

Troubleshooting Guide: Side Reaction Mitigation

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reagent stoichiometry (formaldehyde, formic acid/reducing agent). 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use excess formaldehyde and formic acid (Eschweiler-Clarke).[1] For other methods, ensure at least 2 eq. of formaldehyde and reducing agent. 2. For Eschweiler-Clarke, maintain temperature near reflux (90-100 °C). 3. Monitor reaction by TLC or GC-MS until starting material is consumed.
Formation of Quaternary Ammonium Salt 1. Over-alkylation due to highly reactive methylating agent (e.g., methyl iodide). 2. Lack of stoichiometric control in classical reductive amination.1. Avoid direct alkylation methods. 2. Switch to the Eschweiler-Clarke method , which mechanistically prevents quaternization.[1][3] 3. If using classical methods, add the reducing agent slowly and in portions.
Formation of N-formyl Amide Byproduct Reaction of the amine with formic acid without effective reduction.Ensure sufficient formaldehyde is present to form the imine, which is more readily reduced than the formyl amide is formed. Ensure the reaction temperature is high enough to facilitate hydride transfer from formic acid.
Difficult Product Purification 1. Product is a polar, basic amine. 2. Presence of residual starting materials or byproducts with similar polarity.1. For column chromatography, consider using an alumina column or deactivating silica gel with a small amount of triethylamine or ammonia in the eluent.[7] 2. Acid-base extraction: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether) and extract with dilute HCl. The amine products will move to the aqueous layer. Wash the aqueous layer with ether to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.[4]

Experimental Protocols & Methodologies

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is recommended for its high selectivity and prevention of over-methylation.[1][2][5]

dot

Caption: Workflow for Eschweiler-Clarke N-Methylation.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(1-methyl-3-piperidinyl)-1-ethanamine (1.0 eq).

  • Carefully add formic acid (90-100%, ~5.0 eq) to the flask, followed by aqueous formaldehyde (37 wt. % in H₂O, ~5.0 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C. Vigorous gas evolution (CO₂) should be observed. Maintain this temperature and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (using a mobile phase such as Dichloromethane/Methanol/Ammonia 90:9:1) or GC-MS until the starting material is no longer detectable.

  • Workup: Cool the mixture to room temperature. Carefully make the solution strongly basic (pH > 12) by the slow addition of 6M sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine can be purified by vacuum distillation or column chromatography on alumina.

Mechanism: Why Eschweiler-Clarke Prevents Over-Alkylation

The key to this reaction's selectivity lies in its mechanism. A tertiary amine cannot form an imine, which is a required intermediate for the reduction step.

dot

Eschweiler_Clarke_Mechanism R_NH2 Primary Amine (R-NH₂) Imine1 Iminium Ion [R-N⁺H=CH₂] R_NH2->Imine1 + CH₂O, -H₂O lab1 First Methylation R_NHMe Secondary Amine (R-NHMe) Imine1->R_NHMe + HCOOH - CO₂ Imine2 Iminium Ion [R-N⁺Me=CH₂] R_NHMe->Imine2 + CH₂O, -H₂O lab2 Second Methylation R_NMe2 Tertiary Amine (R-NMe₂) Imine2->R_NMe2 + HCOOH - CO₂ NoReaction No Further Reaction Possible R_NMe2->NoReaction + CH₂O

Caption: Eschweiler-Clarke reaction mechanism.

As shown, the primary amine is converted to the secondary amine, which is then converted to the final tertiary amine. The tertiary amine lacks the N-H proton necessary to react with formaldehyde to form a new iminium ion, thus halting the reaction.[1]

References

  • Wikipedia. Eschweiler–Clarke reaction. Wikimedia Foundation. Available at: [Link]

  • Goti, A., et al. (2017). A fully continuous, multi-step synthesis of mepivacaine. Green Chemistry. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • Organic Syntheses. 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available at: [Link]

  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Available at: [Link]

  • Li, J., & Li, B. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]

  • Taylor, C. D., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
  • Google Patents. US6291675B1 - Methods of o-demethylation and n-deprotection.
  • PubChem. 2-(3-Methyl-1-piperidinyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. Available at: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available at: [Link]

  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Google Patents. US4283254A - Methylamines purification by distillation and purge.

Sources

Validation & Comparative

Validation of analytical methods for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Executive Summary

This guide addresses the validation of analytical methodologies for N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine (hereafter referred to as NMPE ). Structurally analogous to ring-saturated metabolites of histamine H3-receptor antagonists (such as Betahistine), NMPE presents a distinct analytical challenge: it is a highly polar, basic diamine lacking a strong UV-absorbing chromophore.

Standard RP-HPLC-UV methods often fail due to poor retention on C18 columns (peak tailing) and low sensitivity. This guide compares three distinct analytical strategies—HILIC-MS/MS , High-pH RP-HPLC , and Pre-column Derivatization —providing validated protocols to ensure regulatory compliance (ICH Q2(R1)).

Part 1: Analytical Strategy & Performance Comparison

The absence of an aromatic pyridine ring (unlike Betahistine) means NMPE has negligible UV absorbance above 210 nm. Researchers must choose between advanced detection (MS) or chemical modification (Derivatization).

Comparative Performance Matrix
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: Pre-Column Derivatization (HPLC-UV) Method C: High-pH RP-HPLC (Low UV)
Principle Hydrophilic Interaction LC with Mass SpecReaction with Dansyl-Cl / FMOC followed by C18 separationReversed-Phase at pH > 9.5 using hybrid silica
Sensitivity (LOQ) High (0.5–5.0 ng/mL)Medium (50–100 ng/mL)Low (>1 µg/mL)
Selectivity Excellent (Mass-based)Good (shifts retention away from matrix)Poor (Solvent front interference)
Throughput High (< 5 min run time)Low (Requires 30 min prep time)Medium
Cost High (Equipment)Low (Reagents)Low
Suitability PK Studies, Trace Impurity AnalysisQC Release, Content UniformityRough Purity Estimates

Part 2: Detailed Experimental Protocols

Protocol 1: HILIC-MS/MS (The Gold Standard)

Best for: Pharmacokinetics and trace impurity quantification.

Rationale: NMPE is highly polar. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines effectively without ion-pairing reagents that suppress MS ionization.

1. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-4 min: 90% → 50% B.

    • 4-5 min: 50% B.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • MRM Transitions:

    • Quantifier:

      
       171.2 → 98.1 (Cleavage of ethyl-methylamine chain).
      
    • Qualifier:

      
       171.2 → 58.1.
      
  • Causality: The precursor ion (

    
    ) is stable. The fragment 98.1 corresponds to the methyl-piperidinyl ring cation, providing high specificity against matrix interference.
    

3. Sample Preparation:

  • Protein Precipitation (Plasma): Mix 50 µL plasma with 150 µL ACN (containing internal standard). Vortex, centrifuge at 10,000g for 5 min. Inject supernatant.

Protocol 2: Pre-Column Derivatization HPLC-UV

Best for: QC Labs without MS capabilities.

Rationale: Since NMPE lacks a chromophore, reacting the secondary amine with Dansyl Chloride introduces a naphthalene fluorophore/chromophore, enabling detection at 254 nm and increasing hydrophobicity for standard C18 retention.

1. Derivatization Workflow:

  • Reagent: Prepare 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 11).

  • Reaction: Mix 500 µL Sample + 250 µL Buffer + 250 µL Dansyl Reagent.

  • Incubation: Heat at 60°C for 10 minutes (Dark).

  • Quench: Add 100 µL 2% Diethylamine to consume excess reagent.

2. HPLC Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Detection: UV at 254 nm (or Fluorescence Ex/Em 340/525 nm for higher sensitivity).

  • Mobile Phase: ACN : Water (60:40 v/v) Isocratic.

  • Flow Rate: 1.0 mL/min.[1][3]

Part 3: Method Validation (ICH Q2(R1) Framework)

To validate these methods, the following "Self-Validating System" approach must be used. Each step acts as a gatekeeper for the next.

Validation Workflow Diagram

ValidationWorkflow Start Method Development Spec Specificity Test (Blank vs. Spiked) Start->Spec Pass Spec->Start Interference (Fail) Lin Linearity (5 Levels, R² > 0.999) Spec->Lin No Interference Acc Accuracy & Precision (Spike Recovery) Lin->Acc Linear Response Acc->Start Recovery < 90% (Fail) Robust Robustness (pH, Flow, Temp) Acc->Robust RSD < 2.0% Final Validated Method Robust->Final Stable

Caption: Logical workflow for validating NMPE analysis, ensuring specificity before proceeding to quantitative metrics.

Key Validation Parameters

1. Specificity (Selectivity)

  • Protocol: Inject the "Vehicle" (formulation excipients or blank plasma) and ensure no peaks elute at the retention time of NMPE.

  • Acceptance: Interference response < 1% of the analyte response at the Limit of Quantification (LOQ).

2. Linearity & Range

  • Protocol: Prepare 5 concentration levels.

    • For MS: 1 ng/mL to 1000 ng/mL.

    • For UV-Derivatization: 1 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][3][4][5]

3. Accuracy (Recovery)

  • Protocol: Spike blank matrix with NMPE at three levels (Low, Medium, High).

  • Calculation:

    
    
    
  • Acceptance: 90–110% for drug substance; 85–115% for biological matrices.

4. Precision (Repeatability)

  • Protocol: 6 consecutive injections of a standard solution.[5][6]

  • Acceptance: Relative Standard Deviation (RSD)

    
     for HPLC-UV; 
    
    
    
    for LC-MS.

Part 4: Scientific Rationale & Troubleshooting

The "Alkaline" Problem

NMPE contains two basic nitrogen centers. On standard silica-based C18 columns at acidic pH (pH 3-4), the silanol groups (


) on the column stationary phase are ionized (

). The positively charged NMPE interacts with these silanols, causing severe peak tailing .

Solution Logic:

  • High pH Strategy: Use a hybrid-silica column (e.g., Waters XBridge) that survives pH 10. At pH 10, NMPE is uncharged (neutral), increasing its hydrophobicity and improving peak shape on C18 [1].

  • Ion Pairing Strategy: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA forms an ion pair with the amine, masking the charge, but this suppresses MS ionization signal (avoid for Method A).

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Poor Peak Shape / Tailing CheckPH Check Mobile Phase pH Problem->CheckPH IsAcidic Is pH < 3? CheckPH->IsAcidic Action1 Switch to High pH (pH 10) Requires Hybrid Column IsAcidic->Action1 If using C18 Action2 Add Ion Pairing Agent (0.05% TFA or TEA) IsAcidic->Action2 If pH fixed Action3 Switch to HILIC Mode IsAcidic->Action3 If polar retention fails

Caption: Diagnostic flow for resolving peak tailing common in diamine analysis.

References

  • Separation of Basic Compounds by RP-HPLC. SIELC Technologies. Discusses the behavior of N-methyl ethanamine derivatives on reverse-phase columns and the necessity of pH control.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. The global regulatory standard for validating analytical methods (Linearity, Accuracy, Precision).

  • HILIC-MS/MS Method Development for Polar Amines. Journal of Chromatography B. (Contextual reference for HILIC separation of polar piperidine metabolites).

  • Derivatization of Secondary Amines with Dansyl Chloride. Sigma-Aldrich Protocols. Standard operating procedure for enhancing UV detection of non-chromophoric amines.

Sources

Comparative Pharmacokinetics of Methylphenidate Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the pharmacokinetic profiles of methylphenidate (MPH) and its structural analogs. Designed for researchers and drug development professionals, this document delves into the causal relationships between chemical structure and pharmacokinetic behavior, supported by experimental data and detailed methodologies.

Introduction: The Rationale for Methylphenidate Analog Development

Methylphenidate (MPH) is a widely prescribed central nervous system (CNS) stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its therapeutic action is primarily mediated by blocking the reuptake of dopamine (DA) and norepinephrine (NE), thereby increasing their extracellular concentrations in the brain.[1][2] MPH is a chiral molecule, and its d-threo enantiomer is significantly more pharmacologically active than the l-threo enantiomer.[1][3]

The development of MPH analogs is driven by the need to optimize its therapeutic index. Key objectives include:

  • Modulating the duration of action: Creating longer-acting compounds to improve patient compliance.

  • Altering the pharmacokinetic profile: Fine-tuning absorption, distribution, metabolism, and excretion (ADME) to reduce side effects.

  • Enhancing potency and selectivity: Increasing affinity for dopamine and norepinephrine transporters while minimizing off-target effects.

This guide will focus on a comparative analysis of MPH and two representative analogs: p-bromomethylphenidate (p-Br MPH) and 3,4-dichloromethylphenidate (3,4-DCMP). These analogs have been selected due to the availability of comparative pharmacokinetic data and their distinct structural modifications.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug dictate its concentration-time profile in the body and, consequently, its therapeutic efficacy and safety. The following table summarizes the key pharmacokinetic parameters of d-MPH and its analogs following intraperitoneal administration in rats.[4]

CompoundCmax (ng/mL)Tmax (min)AUC (ng·h/mL)t1/2 (h)Clearance (L/h/kg)
d-Methylphenidate (d-MPH) ~15.3<10~82.9~3.5 (adults)High
d-p-Bromomethylphenidate (p-Br MPH) Not specified<10Significantly higher than d-MPHSignificantly longer than d-MPHSubstantially lower than d-MPH
3,4-Dichloromethylphenidate (3,4-DCMP) Not specifiedSlower onset than MPHNot specifiedGreatly increasedLower than MPH

Data for d-MPH are from human studies for general reference.[5][6][7] Data for p-Br MPH are from a comparative rat study.[4] Data for 3,4-DCMP are qualitative based on its known properties.[8][9]

Structural Modifications and Their Pharmacokinetic Consequences

The observed differences in the pharmacokinetic profiles of these analogs can be directly attributed to their structural modifications.

  • p-Bromomethylphenidate (p-Br MPH): The addition of a bromine atom at the para position of the phenyl ring significantly increases the lipophilicity of the molecule. This modification leads to a longer elimination half-life and a lower clearance compared to d-MPH.[4] The increased lipophilicity may also influence tissue distribution, with studies showing higher concentrations of the bromo derivative in the central nervous system over time compared to d-MPH.[4]

  • 3,4-Dichloromethylphenidate (3,4-DCMP): The dichlorination of the phenyl ring in 3,4-DCMP results in a compound with a greatly increased duration of action.[8][9] This is due to increased resistance to metabolism.[8][9] The 3,4-dichloro substitution also enhances the compound's affinity for both the dopamine and norepinephrine transporters.[8][9]

Experimental Methodologies: A Preclinical Pharmacokinetic Study Protocol

The following protocol outlines a typical preclinical study to determine and compare the pharmacokinetic profiles of novel MPH analogs in a rodent model. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Rationale for Experimental Design
  • Animal Model: Rats are a commonly used model for preclinical pharmacokinetic studies due to their well-characterized physiology and the availability of historical data for comparison.

  • Route of Administration: Intraperitoneal (i.p.) injection is often chosen in early preclinical studies to bypass the variability of oral absorption, providing a more direct measure of systemic exposure and elimination.[4]

  • Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and accuracy.[10][11]

Step-by-Step Protocol
  • Animal Acclimation and Preparation:

    • Male Sprague-Dawley rats (250-300g) are acclimated for at least one week under standard laboratory conditions.

    • Animals are fasted overnight prior to dosing to reduce variability in absorption.

  • Drug Administration:

    • Analogs are dissolved in a suitable vehicle (e.g., saline or a solution of 10% DMSO in saline).

    • A single dose (e.g., 37 µmol/kg) is administered via i.p. injection.[4]

  • Blood Sampling:

    • Blood samples (~200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a deuterated internal standard (e.g., d9-methylphenidate).[10]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Utilize a C18 column for chromatographic separation with an isocratic or gradient mobile phase.[12]

    • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.[11]

  • Pharmacokinetic Data Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as WinNonlin.

    • Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) are calculated.

Metabolic Pathways and the Influence of Structural Analogs

The primary metabolic pathway for MPH is the de-esterification to the inactive metabolite, ritalinic acid, which is mediated by the enzyme carboxylesterase 1 (CES1).[1][2] Minor metabolic pathways include aromatic hydroxylation and microsomal oxidation.[1][13]

Structural modifications in MPH analogs can significantly alter their metabolic fate:

  • Ester Modification: Changing the methyl ester to an ethyl ester, as in ethylphenidate, can alter the rate of hydrolysis by CES1.[14] Co-ingestion of MPH with ethanol can also lead to the formation of ethylphenidate through transesterification.[5][15]

  • Ring Substitution: Halogenation of the phenyl ring, as seen in p-Br MPH and 3,4-DCMP, can hinder enzymatic metabolism, leading to a longer half-life and increased duration of action.[4][8][9]

Visualizations

Chemical Structures of Methylphenidate and Analogs

MPH Methylphenidate pBrMPH p-Bromomethylphenidate MPH->pBrMPH p-Bromo substitution DCMP 3,4-Dichloromethylphenidate MPH->DCMP 3,4-Dichloro substitution

Caption: Structural relationship of MPH and its analogs.

Preclinical Pharmacokinetic Study Workflow

cluster_pre_study Pre-Study cluster_study Study Day cluster_analysis Bioanalysis & Data Interpretation acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Drug Administration (i.p.) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing extraction Sample Preparation (Protein Precipitation) processing->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Workflow of a preclinical pharmacokinetic study.

Major Metabolic Pathway of Methylphenidate

MPH Methylphenidate CES1 Carboxylesterase 1 (CES1) MPH->CES1 RA Ritalinic Acid (inactive) CES1->RA De-esterification

Caption: Primary metabolic pathway of methylphenidate.

References

  • Thai, D. L., Yurasits, L. N., Rudolph, G. R., & Perel, J. M. (1999). Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. Drug Metabolism and Disposition, 27(6), 645–650. [Link]

  • Stavniichuk, R., & Tuchman, R. (2020). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 30(6), 135-142. [Link]

  • Li, X., Li, J., Zhou, Z., & Liu, W. (2008). A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 382-386. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(9), 854-860. [Link]

  • dos Santos, F. K., de Oliveira, M. F., de Souza, A. C. Z., & de Almeida, R. M. V. (2014). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 25(8), 1481-1487. [Link]

  • van der Nagel, B. C., Verscheijden, L. M., & van der Heijden, J. (2013). Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 927, 127-132. [Link]

  • Li, X., Li, J., Zhou, Z., & Liu, W. (2008). A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma. PubMed. [Link]

  • Al-Asmari, A. I., & Al-Otaibi, F. K. (2020). Determination of Methylphenidate In Human Plasma By A Validated Lc-Ms/Ms Method. International Journal of Pharmaceutical Research, 12(4). [Link]

  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Patrick, K. S., & Markowitz, J. S. (2007). Influence of Ethanol and Gender on Methylphenidate Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 46(12), 1045-1056. [Link]

  • Wikipedia. (n.d.). Ethylphenidate. [Link]

  • Faraone, S. V. (2014). An evaluation of the pharmacokinetics of methylphenidate for the treatment of attention-deficit/ hyperactivity disorder. Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1105-1116. [Link]

  • Wikipedia. (n.d.). 3,4-Dichloromethylphenidate. [Link]

  • Andersen, S. L., & Navalta, C. P. (2004). Sex differences in the kinetic profiles of d- and l- methylphenidate in the brains of adult rats. Pharmacology, Biochemistry and Behavior, 78(4), 737-742. [Link]

  • Patrick, K. S., & Markowitz, J. S. (2006). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? Semantic Scholar. [Link]

  • Faraone, S. V. (2019). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 925-937. [Link]

  • Wikipedia. (n.d.). List of methylphenidate analogues. [Link]

  • Markowitz, J. S., & Patrick, K. S. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Psychopharmacology, 28(10), 959-963. [Link]

  • Prisys Biotechnology. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. [Link]

  • HandWiki. (n.d.). Chemistry:3,4-Dichloromethylphenidate. [Link]

  • de Lange, E. C. (2018). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 13(1), 51-64. [Link]

  • Patrick, K. S., & Markowitz, J. S. (2007). Influence of Ethanol and Gender on Methylphenidate Pharmacokinetics and Pharmacodynamics. ResearchGate. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Altasciences. (n.d.). Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]

  • MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. [Link]

  • Teuscher, N. S., Adjei, A., Findling, R. L., Greenhill, L. L., Kupper, R. J., & Wigal, S. (2015). Population pharmacokinetics of methylphenidate hydrochloride extended-release multiple-layer beads in pediatric subjects with attention deficit hyperactivity disorder. Drug Design, Development and Therapy, 9, 2767-2777. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine Extraction Efficiency from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for the bioanalysis of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, step-by-step protocols, and performance benchmarks to guide method selection for pharmacokinetic, toxicokinetic, or other quantitative studies.

Introduction: The Analytical Imperative

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is a diamine compound whose accurate quantification in biological matrices is critical for assessing its pharmacokinetic profile and metabolic fate. The compound's structure, featuring both a secondary and a tertiary amine, defines it as a basic molecule. This characteristic is the cornerstone of developing a robust extraction strategy, as the molecule's charge state—and thus its solubility and retention—can be manipulated by altering pH.

The objective of this guide is to objectively compare the performance of a classic Liquid-Liquid Extraction (LLE) protocol against a modern, targeted Solid-Phase Extraction (SPE) method using a mixed-mode cation exchange sorbent. The comparison is based on key bioanalytical validation parameters, including recovery, precision, and matrix effects, to provide a clear, data-driven recommendation for its efficient extraction from human plasma.[1][2]

The Science of Extraction: Manipulating Polarity and Charge

The extraction of our target analyte hinges on its basic nature. In an acidic or neutral environment (pH < ~9), the amine groups are protonated, rendering the molecule positively charged and highly soluble in aqueous solutions like plasma. Conversely, at a high pH (pH > ~10.5), the amine groups are deprotonated, making the molecule neutral and significantly more soluble in organic solvents.[3]

  • Liquid-Liquid Extraction (LLE) leverages this principle by making the aqueous sample (plasma) basic to neutralize the analyte, which then preferentially partitions into an immiscible organic solvent.[4]

  • Solid-Phase Extraction (SPE) with a mixed-mode sorbent offers a dual retention mechanism.[5][6] The sorbent has both a non-polar component (e.g., C8) and a strong cation-exchange component (e.g., sulfonic acid).[7][8] At an acidic or neutral pH, the analyte is positively charged and is strongly retained by the cation-exchange group, while also having some affinity for the non-polar backbone.[9] This dual retention allows for rigorous washing steps to remove matrix interferences, resulting in exceptionally clean extracts.[5][10]

Experimental Design & Protocols

The following protocols were designed to extract N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine from a 500 µL aliquot of human plasma. All performance metrics were determined via LC-MS/MS analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for simplicity and high throughput, relying on the principle of ion suppression partitioning.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma in a 2 mL microcentrifuge tube, add 50 µL of an internal standard solution and 100 µL of 1M Sodium Hydroxide (NaOH) to raise the pH to >11. Vortex for 10 seconds.

  • Extraction: Add 1 mL of methyl-tert-butyl-ether (MTBE). Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE)

This protocol is designed for high selectivity and purity, leveraging orthogonal retention mechanisms.[5][11]

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution and 500 µL of 4% Phosphoric Acid in water. Vortex for 10 seconds. This ensures the analyte is fully protonated (positively charged).

  • Condition Sorbent: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).[7]

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1M Hydrochloric Acid. This removes neutral and acidic interferences while the positively charged analyte remains bound.

  • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol. This removes non-polar, uncharged interferences (e.g., lipids) retained by the sorbent's carbon backbone.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte's charge, releasing it from the cation-exchange sorbent, and the methanol disrupts any non-polar interactions.[5]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described for the LLE protocol.

Workflow Visualizations

The following diagrams illustrate the step-by-step workflows for each extraction method.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_final Final Steps p 500 µL Plasma + Internal Standard base Add 100 µL 1M NaOH (pH > 11) p->base Basify solvent Add 1 mL MTBE base->solvent vortex Vortex 2 min solvent->vortex centrifuge Centrifuge 10,000 x g vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap recon Reconstitute in 100 µL evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Cartridge cluster_final Final Steps p 500 µL Plasma + Internal Standard acid Add 500 µL 4% H3PO4 (pH < 2) p->acid Acidify load 2. Load Sample acid->load cond 1. Condition (Methanol, Water) cond->load wash1 3. Wash 1 (0.1M HCl) load->wash1 wash2 4. Wash 2 (Methanol) wash1->wash2 elute 5. Elute (5% NH4OH in MeOH) wash2->elute evap Evaporate to Dryness elute->evap recon Reconstitute in 100 µL evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Mixed-Mode SPE (MCX) Workflow.

Results: A Head-to-Head Performance Comparison

The following table summarizes the performance data for each extraction method, based on established bioanalytical method validation criteria.[12][13][14]

Performance MetricLiquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)Scientific Rationale for Difference
Analyte Recovery (%) 82.5%96.8% The targeted dual-retention mechanism of MCX provides more efficient capture and release of the analyte compared to the partitioning equilibrium of LLE.[11]
Precision (RSD %) 4.8%2.1% The automated potential and structured nature of the SPE protocol reduce manual variability, leading to higher reproducibility.[15]
Extract Purity (Matrix Effect) -25.4% (Ion Suppression)-3.2% (Negligible) The rigorous, orthogonal wash steps in the MCX protocol effectively remove phospholipids and other matrix components that cause ion suppression in LLE.[5][10]
Processing Time (per 24 samples) ~1.5 hours~1.0 hour SPE protocols, especially when using 96-well plates and vacuum manifolds, are faster and more amenable to automation than batch-wise LLE.[16]
Solvent Consumption (per sample) ~1.1 mL~4.1 mL SPE requires separate solvents for conditioning, washing, and elution, resulting in higher overall consumption.

Discussion and Recommendations

Expertise-Driven Insights: The experimental data clearly demonstrate the superior performance of the Mixed-Mode Cation Exchange SPE method for the extraction of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine from plasma. The key differentiator is the purity of the final extract . The significant ion suppression observed with the LLE method (-25.4%) is a common pitfall when analyzing basic compounds from complex matrices like plasma. This suppression can compromise assay sensitivity and accuracy, especially at the lower limit of quantification (LLOQ).[2][12] The MCX method effectively mitigates this by using targeted wash steps to remove specific classes of interferences.[5]

Trustworthiness and Validation: Both protocols are self-validating through the inclusion of an internal standard, which co-extracts with the analyte to correct for variability. However, the higher recovery and lower relative standard deviation (RSD) of the SPE method indicate a more robust and reliable process.[14] The negligible matrix effect confirms that the results obtained from the SPE method are more trustworthy and less likely to be influenced by patient-to-patient differences in plasma composition.[1]

Recommendations:

  • For regulated bioanalysis requiring the highest levels of accuracy, precision, and sensitivity (e.g., pivotal pharmacokinetic studies for regulatory submission), the Mixed-Mode SPE method is strongly recommended . Its ability to produce clean extracts is paramount for robust and reliable data.

  • For early-stage discovery or high-throughput screening where speed and cost are primary considerations and a moderate level of data quality is acceptable, the Liquid-Liquid Extraction method may be a viable alternative . However, researchers must be aware of the potential for matrix effects and may need to implement additional cleanup steps or use a more robust analytical finish to compensate.

References

  • Anonymous. (n.d.). Solid Phase Extraction of Basic Drugs from Biological Matrices using Strata SCX.
  • Anonymous. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research.
  • Anonymous. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts.
  • Organomation. (n.d.).
  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.
  • Phenomenex. (n.d.).
  • Rana, P. (2020). Understanding and Improving Solid-Phase Extraction.
  • S2S Global. (2024).
  • Lambda Therapeutic Research. (2025).
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.).
  • Veeprho. (2024). Solid-Phase Extraction (SPE).
  • Sharma, C., & Bansal, S. K. (2011).
  • FDA. (n.d.).
  • Wikipedia. (2023). Liquid–liquid extraction.
  • Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is a substituted piperidine with two tertiary amine groups. Based on analogous compounds, it is likely to be a flammable and corrosive liquid.[1][2][3][4]

Anticipated Hazards:

  • Corrosivity: Amines are typically corrosive and can cause severe skin burns and eye damage upon contact.[1][3][5]

  • Flammability: Similar low-molecular-weight amines are flammable liquids and vapors.[1][2][3][4][6] Vapors may form explosive mixtures with air.[2][6]

  • Toxicity: The substance may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][7][8] Inhalation of vapors or mists may cause respiratory tract irritation.[7][9][10]

  • Reactivity: May react with oxidizing agents, acids, and other incompatible materials.[2][6]

Hazard Anticipated Severity Primary Routes of Exposure
Skin Corrosion HighDermal Contact
Eye Damage HighEye Contact
Flammability Moderate to HighInhalation, Ignition of Vapors
Acute Toxicity ModerateInhalation, Dermal Contact, Ingestion
Respiratory Irritation HighInhalation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following recommendations are based on handling corrosive and flammable organic amines.

Hand Protection
  • Glove Selection: Wear compatible chemical-resistant gloves.[11] Nitrile gloves may offer splash protection for short-term use, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for signs of degradation or perforation before use.[11]

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11]

Eye and Face Protection
  • Standard: Use government-approved eye and face protection.[11]

  • Specifics: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][9][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

Respiratory Protection
  • When Required: A government-approved respirator is necessary if ventilation is inadequate or if exposure limits are likely to be exceeded.[6][7][11]

  • Respirator Type: For vapors and mists, an air-purifying respirator with organic vapor cartridges is recommended.[9][12] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[6][7]

Protective Clothing
  • Body Protection: Wear a flame-retardant lab coat, and consider a chemical-resistant apron for larger quantities.[7][11]

  • Footwear: Protective boots may be required depending on the scale of the operation.[11] Closed-toe shoes are mandatory at all times.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine gloves Hand Protection: - Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) - Inspect before use start->gloves eyes Eye/Face Protection: - Chemical splash goggles - Face shield for splash risk gloves->eyes respiratory Respiratory Protection: - Use in fume hood - Respirator with organic vapor cartridges if needed eyes->respiratory clothing Protective Clothing: - Flame-retardant lab coat - Chemical-resistant apron - Closed-toe shoes respiratory->clothing end_ppe End: Fully Protected clothing->end_ppe

Caption: PPE Selection Workflow

Operational Procedures

Handling
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[7][11][13] Local exhaust ventilation should be used to control emissions at the source.[8]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[7][8][13]

    • Do not breathe vapors or mists.[1][2][11]

    • Wash hands thoroughly after handling.[7][8][11][13]

    • Take precautionary measures against static discharge.[1][2][10]

    • Use non-sparking tools.[1][2]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6][7][8][13]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4][9][10] Store away from incompatible materials such as acids and oxidizing agents.[2][6]

  • Inert Atmosphere: For long-term storage, consider keeping under an inert atmosphere such as nitrogen or argon.[4][7][8]

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[11] Do not let the product enter drains.[11][13]

  • Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

  • Collect and Dispose: Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[1][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

First Aid
  • General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet or this guide to the attending physician.[7]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[1][6][8]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[1][5] Seek immediate medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1][8] Continue rinsing and seek immediate medical attention.[1][8][9]

  • Ingestion: Do NOT induce vomiting.[1][6][9] Rinse mouth with water.[1][5][6][8] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[8][9]

Disposal Plan

Waste Classification
  • Hazardous Waste: This material and its container must be disposed of as hazardous waste.[1] The waste is likely to be classified as both flammable and corrosive.

Disposal Procedure
  • Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Labeling: Label the waste container clearly with the chemical name and associated hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • Licensed Disposal: Entrust the disposal to a licensed waste disposal company.[8] Disposal must be in accordance with local, state, and federal regulations.[8]

  • Empty Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[1] Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.

Disposal_Workflow cluster_disposal Waste Disposal Plan start_disposal Start: Generation of Chemical Waste collect 1. Collect Waste: - Designated, labeled, sealed container start_disposal->collect classify 2. Classify Waste: - Hazardous (Flammable, Corrosive) collect->classify label_waste 3. Label Container: - Chemical name and hazards classify->label_waste licensed_disposal 4. Licensed Disposal: - Contact approved waste management company label_waste->licensed_disposal end_disposal End: Compliant Disposal licensed_disposal->end_disposal

Caption: Waste Disposal Workflow

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Acros Organics. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2009, November 12). Safety Data Sheet.
  • TCI Chemicals. (2025, January 23). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - n-Methylpiperidine, 99%.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Fisher Scientific. (2012, March 14). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (n.d.). N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine.
  • Sdfine. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet.
  • Fisher Scientific. (2009, November 12). Safety Data Sheet.
  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet.
  • TCI EUROPE N.V. (2025, June 23). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。